Carbuterol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYYBXPBFQGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-47-2 (Parent) | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60956352 | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-46-1 | |
| Record name | Carbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carbuterol (B194876) (also known as SK&F 40383-A) is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1][2] Its primary clinical application is in the management of bronchospasm associated with respiratory disorders such as asthma.[1] The therapeutic efficacy of Carbuterol stems from its ability to relax the smooth muscle of the bronchi, leading to airway dilation.[1] Furthermore, Carbuterol exhibits anti-allergic effects by inhibiting the release of inflammatory mediators from mast cells.[1] This guide will delve into the core mechanisms that underpin these pharmacological effects.
Molecular Mechanism of Action
The pharmacological activity of Carbuterol is initiated by its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells and mast cells.[1][2] The l-enantiomer (B50610) of Carbuterol is primarily responsible for its activity.[3]
β2-Adrenergic Receptor Activation and Downstream Signaling
The binding of Carbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event in the signaling cascade.
The elevated cAMP concentration activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.
In mast cells, the increase in cAMP levels has an inhibitory effect on the release of histamine (B1213489) and other inflammatory mediators, such as the slow-reacting substance of anaphylaxis (SRS-A), contributing to Carbuterol's anti-allergic properties.[1]
Quantitative Pharmacological Data
| Compound | Receptor | Parameter | Value | Species | Reference |
| Salbutamol | β2-Adrenergic | EC50 (cAMP formation) | 0.6 µM | Human | [4] |
| Salbutamol | β2-Adrenergic | IC50 (TNF-α release) | 29 nM | Human | [5] |
| Isoprenaline | β2-Adrenergic | EC50 (cAMP formation) | 0.08 µM | Human | [4] |
| Isoprenaline | β-Adrenergic | IC50 (Histamine response) | 0.08 µM | Bovine | [6] |
Table 1: Comparative quantitative data for β-adrenergic agonists.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
β2-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Carbuterol for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: A cell line or tissue known to express β2-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β2-adrenergic receptor) is homogenized in a cold buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-CGP 12177) and varying concentrations of this compound.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Carbuterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This protocol outlines a method to measure the ability of Carbuterol to stimulate adenylyl cyclase activity and cAMP production.
Methodology:
-
Preparation: Cell lysates or purified plasma membranes are prepared from a suitable cell line (e.g., human airway smooth muscle cells).
-
Reaction: The preparation is incubated in a reaction buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.
-
Termination and Quantification: The reaction is stopped after a specific time, and the amount of cAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or high-performance liquid chromatography (HPLC).
-
Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the logarithm of the Carbuterol concentration. The EC50 value, representing the concentration of Carbuterol that produces 50% of the maximal response, is determined from this curve.
Isolated Tracheal Smooth Muscle Relaxation Assay
This ex vivo protocol measures the functional effect of Carbuterol on smooth muscle contractility.
Methodology:
-
Tissue Preparation: Tracheal rings are dissected from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.
-
Contraction and Relaxation: A stable contraction is induced using a contractile agent such as histamine or methacholine. Once the contraction has plateaued, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: The resulting relaxation is recorded as a decrease in isometric tension. The relaxation at each concentration is expressed as a percentage of the maximal relaxation achievable. A dose-response curve is constructed, and the EC50 (potency) and Emax (efficacy) values are determined.
Conclusion
This compound exerts its therapeutic effects through a well-defined mechanism of action centered on the selective activation of β2-adrenergic receptors. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent downstream signaling events that result in bronchodilation and the inhibition of inflammatory mediator release. While specific quantitative binding and activation data for Carbuterol remain to be fully characterized in publicly available literature, the experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other β2-adrenergic agonists. A deeper understanding of the quantitative pharmacology of Carbuterol will further aid in the development of more refined and targeted respiratory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on carbuterol (SK & F 40383-A), a new selective bronchodilator agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of histamine release from basophil leucocytes of asthmatic patients treated with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capturing adenylyl cyclases as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Carbuterol Hydrochloride: A Technical Guide for the Selective β2-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol (B194876) hydrochloride, also known as SK&F 40383-A, is a short-acting, selective β2-adrenoceptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1] As a sympathomimetic amine, it mimics the action of endogenous catecholamines like epinephrine, but with a preferential affinity for the β2-adrenergic receptors predominantly located in the smooth muscle of the airways.[2] This selectivity for β2 receptors over β1 receptors, which are primarily found in cardiac tissue, is a critical attribute for minimizing cardiovascular side effects.[3] This technical guide provides an in-depth overview of the pharmacological profile of Carbuterol hydrochloride, including its mechanism of action, quantitative data on its receptor selectivity and functional potency, and detailed experimental protocols for its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events, leading to bronchodilation.
The canonical signaling pathway for β2-adrenergic receptor activation by an agonist like Carbuterol is mediated by the stimulatory G protein, Gs. The binding of Carbuterol to the β2-receptor induces a conformational change in the receptor, which in turn activates the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.
While the Gs-pathway is the primary mechanism, it is important to note that β2-adrenergic receptors can also couple to other signaling pathways, including those involving G inhibitory (Gi) proteins and β-arrestins, which can lead to different cellular responses. However, the bronchodilatory effects of Carbuterol are predominantly attributed to the Gs-cAMP-PKA pathway.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define its pharmacological profile.
Table 1: Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor and for assessing its selectivity for different receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Carbuterol | β1-Adrenergic | Data not available | ||
| β2-Adrenergic | Data not available | |||
| Clenbuterol (for comparison) | β1-Adrenergic | 38 | Rat | [4] |
| β2-Adrenergic | 6.3 | Rat | [4] |
Note: Specific Ki values for this compound were not found in the reviewed literature. The data for Clenbuterol, another β2-agonist, is provided for comparative context.
Table 2: Functional Potency (EC50)
The functional potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response in a functional assay. For a bronchodilator, this is often assessed by its ability to relax pre-contracted airway smooth muscle.
| Assay | Tissue/Cell Line | EC50 (M) | Species | Reference |
| Tracheal Relaxation | Guinea Pig Trachea | Data not available | Guinea Pig | |
| Atrial Stimulation (Heart Rate) | Right Atria | Data not available | Guinea Pig |
Note: Specific EC50 values for this compound in standard in vitro functional assays were not found in the reviewed literature. The foundational studies indicate its potency relative to other agents like isoproterenol (B85558), but do not provide specific EC50 values.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the general protocols for key experiments used to characterize selective β2-adrenergic agonists like this compound.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for β1 and β2-adrenergic receptors.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.
General Protocol:
-
Membrane Preparation:
-
Tissues rich in β1 (e.g., heart ventricles) and β2 (e.g., lung parenchyma) receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that binds to β-adrenergic receptors (e.g., [3H]-Dihydroalprenolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Tracheal Ring Assay
This is a classic functional assay to evaluate the bronchodilator activity of a compound.
Objective: To determine the potency (EC50) and efficacy of this compound in relaxing airway smooth muscle.
General Protocol:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully dissected out.
-
The trachea is cleaned of adhering connective tissue and cut into rings.
-
The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Contraction and Relaxation:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., histamine (B1213489) or methacholine) is added to the organ bath to induce a sustained contraction of the smooth muscle.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath.
-
-
Measurement and Analysis:
-
The changes in tension of the tracheal rings are measured using an isometric force transducer and recorded.
-
The relaxation induced by the test compound is expressed as a percentage of the maximal relaxation induced by a standard relaxant (e.g., isoproterenol or theophylline).
-
A concentration-response curve is constructed, and the EC50 value is determined by non-linear regression analysis.
-
cAMP Accumulation Assay
This cell-based assay directly measures the functional consequence of β2-adrenergic receptor activation.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound.
General Protocol:
-
Cell Culture:
-
A suitable cell line expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells) is cultured to an appropriate density.
-
-
Assay Procedure:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the test compound (this compound) are added to the cells and incubated for a specific time.
-
-
cAMP Measurement:
-
The cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the test compound is determined from the standard curve.
-
A concentration-response curve is plotted, and the EC50 value for cAMP accumulation is calculated.
-
Conclusion
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. | BioGRID [thebiogrid.org]
An In-depth Technical Guide to the Chemical Structure of Carbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol Hydrochloride is a short-acting β2-adrenoreceptor agonist recognized for its bronchodilatory properties.[1][2] Developed for the management of reversible airway obstruction, its mechanism of action is centered on the selective stimulation of β2-adrenergic receptors. This guide provides a comprehensive overview of the chemical and structural aspects of this compound, its synthesis, pharmacological action, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Carbuterol. The chemical structure consists of a substituted phenylethanolamine core with a urea (B33335) functional group attached to the phenyl ring. It is a racemic mixture.[3]
The key structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | [4] |
| Chemical Formula | C₁₃H₂₂ClN₃O₃ | [4] |
| Molecular Weight | 303.79 g/mol | [3] |
| CAS Number | 34866-46-1 | [4] |
| SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | [4] |
| InChIKey | QHWYYBXPBFQGNI-UHFFFAOYSA-N | [4] |
| Physical Form | White to Off-White Solid | |
| Melting Point | 205-207 °C (decomposition) | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
Synthesis of this compound
A generalized synthetic workflow for phenylethanolamine-based β2-agonists is depicted below.
Spectroscopic Data
Experimentally derived spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not widely available in peer-reviewed literature or public databases. However, predicted mass spectrometry data for the parent compound, Carbuterol, is available.
| Spectroscopic Data | Information | Source(s) |
| ¹H NMR | Specific experimental data not publicly available. | |
| ¹³C NMR | Specific experimental data not publicly available. | |
| IR Spectroscopy | Specific experimental data not publicly available. IR spectra for the similar compound, Clenbuterol Hydrochloride, have been reported.[6] | |
| Mass Spectrometry | Predicted GC-MS data for the non-derivatized parent compound (Carbuterol) is available.[7][8] |
Pharmacology and Mechanism of Action
Carbuterol is a selective β2-adrenergic receptor agonist.[1] Its pharmacological effects are mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like Carbuterol initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. There is also evidence that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.
The β2-adrenergic receptor signaling pathway is illustrated in the diagram below.
Experimental Protocols
Detailed experimental protocols for assays specifically using this compound are not extensively published. However, standard methodologies for characterizing β2-adrenergic receptor agonists, such as radioligand binding assays and functional assays, are applicable.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[9] A typical competitive binding assay for the β2-adrenergic receptor would involve the following steps:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[10]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
The general workflow for a radioligand binding assay is outlined below.
Functional Assays
Functional assays measure the biological response to receptor activation. For this compound, a common functional assay is the measurement of cAMP accumulation in cells expressing the β2-adrenergic receptor.
-
Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: After a specified incubation time, the intracellular cAMP levels are measured using commercially available kits (e.g., ELISA, HTRF).
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
This compound is a well-characterized β2-adrenergic receptor agonist from a pharmacological perspective. Its chemical structure, centered on a phenylethanolamine scaffold with a unique urea moiety, dictates its selective interaction with the β2-adrenergic receptor and its subsequent therapeutic effects. While detailed synthetic and spectroscopic data are not widely disseminated in the public domain, its pharmacological properties and mechanism of action are well-understood within the context of adrenergic signaling. The experimental protocols described provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.
References
- 1. Carbuterol - Wikipedia [en.wikipedia.org]
- 2. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C13H22ClN3O3 | CID 36975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 34866-46-1 | Benchchem [benchchem.com]
- 6. Clenbuterol Hydrochloride | C12H19Cl3N2O | CID 5702273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Carbuterol (HMDB0249665) [hmdb.ca]
- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Carbuterol GC-MS (TMS_2_13) - 70eV, Positive (HMDB0249665) [hmdb.ca]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Selective Bronchodilator: A Technical History of Carbuterol Hydrochloride
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery and synthesis of Carbuterol (B194876) Hydrochloride, a significant short-acting β2-adrenoreceptor agonist. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the scientific journey from its conceptualization to its pharmacological characterization, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.
Discovery and Development
Carbuterol was developed by Smith Kline & French Laboratories (SK&F) in the early 1970s as part of a research program aimed at creating more selective bronchodilators with fewer cardiovascular side effects than existing non-selective β-agonists like isoproterenol. The research culminated in the identification of Carbuterol, designated as SK&F 40383-A. The key innovation in Carbuterol's structure is the presence of a urea (B33335) group on the phenyl ring, a feature that contributes to its β2-selectivity.[1] The initial synthesis and claims for its use were described in a German patent filed in 1970.[[“]]
Subsequent pharmacological studies confirmed that Carbuterol is a direct-acting β-adrenergic agonist with selectivity for bronchial smooth muscle over cardiac and vascular tissues.[3] The bronchodilator activity was found to reside primarily in the l-enantiomer (B50610) of the racemic mixture.[3]
Synthesis of Carbuterol Hydrochloride
Experimental Protocol: A Generalized Approach
Based on the synthesis of structurally related compounds like clenbuterol (B1669167), a likely experimental protocol would involve:
-
Acylation of a substituted phenol: To introduce the acetyl group.
-
Bromination: The resulting acetophenone derivative would be brominated at the alpha-carbon.
-
Amination: The α-bromoacetophenone derivative would then be reacted with tert-butylamine to introduce the side chain.
-
Reduction: The ketone is then reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.
-
Salt Formation: The final step involves reacting the Carbuterol base with hydrochloric acid to form the stable hydrochloride salt.
Mechanism of Action and Signaling Pathway
Carbuterol exerts its bronchodilatory effects by acting as a selective agonist at β2-adrenergic receptors, which are abundant on the smooth muscle cells of the airways.[4] The binding of Carbuterol to these G-protein coupled receptors initiates a signaling cascade.
This cascade begins with the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This results in the relaxation of the airway smooth muscle and bronchodilation.[4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Carbuterol and related β2-agonists for comparative purposes. It is important to note that specific EC50 and receptor binding affinity data for Carbuterol are not consistently reported in readily accessible literature. The data for clenbuterol and albuterol (salbutamol) are provided as they are structurally and functionally similar.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kd (nM) | Test System |
| Clenbuterol | β1-adrenoceptor | 38 | Rat atria |
| Clenbuterol | β2-adrenoceptor | 6.3 | Rat jugular vein |
Kd (Equilibrium Dissociation Constant): A measure of the affinity of a drug for a receptor. A lower Kd value indicates a higher binding affinity.[7]
Table 2: In Vitro Potency (EC50)
| Compound | Tissue | Agonist | EC50 (M) |
| Terbutaline | Guinea pig trachea | Carbachol | 1.1 x 10-7 |
Table 3: Human Pharmacokinetic Parameters (Oral Administration)
| Compound | Half-life (t1/2) | Bioavailability |
| Clenbuterol | ~35 hours | Not specified |
| Albuterol (Salbutamol) | ~4.8 - 6.5 hours | ~50% |
Pharmacokinetic data for Carbuterol is not well-documented in the available literature. Data for the related compounds clenbuterol and albuterol are provided for context.[[“]][9]
Conclusion
This compound emerged from a focused drug discovery program as a selective β2-adrenergic agonist, offering a significant advancement in the treatment of bronchospasm. Its unique chemical structure, featuring a phenylurea moiety, underpins its selectivity and therapeutic profile. While a detailed historical account of its synthesis is embedded in patent literature, the logical synthetic pathway is well-understood within the context of medicinal chemistry. The mechanism of action, centered on the β2-adrenergic signaling cascade, is a classic example of G-protein coupled receptor activation leading to a physiological response. The quantitative data, though not exhaustively available for Carbuterol itself, positions it within the family of potent and selective bronchodilators. This technical overview provides a comprehensive resource for understanding the discovery and foundational science of this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. consensus.app [consensus.app]
- 3. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Carbuterol Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbuterol Hydrochloride is a short-acting β2-adrenoreceptor agonist characterized by its bronchodilator properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical applications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows. While Carbuterol has been studied for its clinical efficacy, specific quantitative data on its receptor binding affinity and in vitro potency are not extensively available in publicly accessible literature.
Introduction
Carbuterol is a sympathomimetic amine belonging to the class of short-acting β2-adrenergic receptor agonists (SABAs).[1] Developed for the management of bronchospasm associated with reversible obstructive airway diseases such as asthma, its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to improved airflow.[2] As a selective β2-agonist, Carbuterol was designed to target the pulmonary system with reduced cardiovascular side effects compared to non-selective beta-agonists.[3] This guide delves into the core pharmacological characteristics of this compound, providing a technical foundation for further research and development.
Mechanism of Action
This compound exerts its pharmacological effects through selective agonism of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of the airways.[4]
Signaling Pathway
The binding of Carbuterol to the β2-adrenergic receptor initiates a cascade of intracellular events:
-
Receptor Activation: Carbuterol binding induces a conformational change in the β2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately leads to the relaxation of bronchial smooth muscle and bronchodilation.[4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is bronchodilation. Clinical studies have compared its efficacy to other sympathomimetic drugs.
Receptor Affinity and Potency
Table 1: Comparative Pharmacodynamic Parameters of β2-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (pD2 or pEC50) | Reference |
| Carbuterol HCl | β1 | Not Available | Not Available | |
| β2 | Not Available | Not Available | ||
| Salbutamol | β1 | ~1000 | 6.95 ± 0.07 | [6] |
| β2 | ~34 | 6.95 ± 0.07 | [6] | |
| Formoterol | β1 | ~100 | 9.61 ± 0.12 | [6] |
| β2 | ~1 | 9.61 ± 0.12 | [6] | |
| Clenbuterol (B1669167) | β1 | 38 | Not Available | [7] |
| β2 | 6.3 | Not Available | [7] |
Note: The absence of data for this compound highlights a gap in the publicly available research.
Clinical Efficacy
Clinical trials have demonstrated the bronchodilator effects of this compound in patients with asthma and other obstructive airway diseases.
Table 2: Summary of Clinical Efficacy Data for this compound
| Study Design | Comparator | Dose of Carbuterol HCl | Key Findings | Reference |
| Double-blind, crossover | Ephedrine Sulfate | 2 mg, three times daily (oral) | Carbuterol showed a significantly greater increase in FEV1 and midmaximal expiratory flow rate compared to ephedrine. | [1] |
| Double-blind, crossover | Salbutamol | 2 mg and 3 mg, three times daily (oral) | 3 mg Carbuterol was found to be a more effective bronchodilator than 4 mg salbutamol. | [8] |
| Placebo-controlled | Placebo | 2 mg and 4 mg (oral) | A 4 mg dose produced a significant bronchodilating effect, with maximal improvement in FEV1 observed at 4 hours. | [9] |
Pharmacokinetics
The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its clinical use. Detailed quantitative ADME parameters for Carbuterol are not extensively documented in the available literature. The following table provides a general overview based on the properties of other inhaled β2-agonists.
Table 3: Pharmacokinetic Parameters of this compound (and comparable β2-agonists)
| Parameter | This compound | Albuterol (for comparison) | Reference |
| Absorption | |||
| Tmax (inhalation) | Not Available | ~12.6 minutes | [10] |
| Bioavailability (inhalation) | Not Available | 10-20% (pulmonary) | [6] |
| Distribution | |||
| Protein Binding | Not Available | ~10% | [6] |
| Volume of Distribution | Not Available | Not Available | |
| Metabolism | |||
| Primary Site | Not Available | Liver | [6] |
| Metabolic Pathways | Not Available | Sulfation | [6] |
| Excretion | |||
| Elimination Half-life | Not Available | ~4.4 hours | [10] |
| Route of Elimination | Not Available | Primarily renal | [6] |
Experimental Protocols
This section provides detailed, generalized methodologies for key experiments relevant to the pharmacological characterization of a β2-adrenergic agonist like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound (e.g., Carbuterol) to the β2-adrenergic receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) to each well.
-
Add varying concentrations of unlabeled this compound (or a standard) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Carbuterol.
-
Plot the percentage of specific binding against the log concentration of Carbuterol to generate a competition curve.
-
Determine the IC50 value (the concentration of Carbuterol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cAMP, providing a functional measure of its agonistic activity.
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the β2-adrenergic receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based assays
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of Carbuterol.
-
Plot the cAMP concentration against the log concentration of Carbuterol to create a dose-response curve.
-
Determine the EC50 value (the concentration of Carbuterol that produces 50% of the maximal response).
-
Conclusion
This compound is a selective β2-adrenergic receptor agonist with demonstrated efficacy as a bronchodilator in clinical settings. Its mechanism of action follows the well-established Gs-adenylyl cyclase-cAMP signaling pathway. While its clinical utility has been explored, a comprehensive pharmacological profile is hampered by the limited availability of public data on its specific receptor binding affinity and in vitro potency. Further research to elucidate these quantitative parameters would be invaluable for a more complete understanding of its structure-activity relationship and for the development of future respiratory therapeutics. The experimental protocols and diagrams provided in this guide offer a framework for such investigations.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Carbuterol | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute bronchodilator trials in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Carbuterol Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Classic β2-Adrenergic Agonist
Carbuterol Hydrochloride, a short-acting β2-adrenoreceptor agonist, has served as a valuable pharmacological tool and a foundational molecule in the development of bronchodilators for the treatment of respiratory conditions such as asthma. Understanding the intricate relationship between its chemical structure and biological activity is paramount for researchers, scientists, and drug development professionals engaged in the design of novel and improved respiratory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Carbuterol and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Core Molecular Framework and Key Pharmacophoric Features
The pharmacological activity of Carbuterol is intrinsically linked to its phenylethanolamine scaffold, a common feature among many sympathomimetic amines. The core structure consists of a substituted phenyl ring, an ethanolamine (B43304) side chain, and a characteristic urea (B33335) moiety. The spatial arrangement and electronic properties of these components are critical for selective and potent interaction with the β2-adrenergic receptor.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of Carbuterol analogs are highly dependent on specific structural modifications. The following sections dissect the key SAR points for this class of compounds, with quantitative data summarized in the subsequent tables.
The Phenyl Ring and its Substituents
The nature and position of substituents on the phenyl ring are crucial determinants of β2-adrenergic activity and selectivity. In Carbuterol, the hydroxyl group at the para-position (C4) and the urea group at the meta-position (C3) of the phenyl ring are of particular importance.
-
Hydroxyl Group (C4-OH): This group is essential for potent agonist activity, likely through hydrogen bonding interactions within the receptor's binding pocket.
-
Urea Moiety (C3-NHCONH2): The urea group is a key feature that differentiates Carbuterol from many other catecholamine-based agonists. It contributes to the molecule's β2-selectivity and influences its metabolic stability. The hydrogen-bonding capabilities of the urea's N-H and C=O groups are thought to be critical for receptor interaction. Modifications to this group, such as N-alkylation or replacement with other hydrogen-bonding moieties, can significantly impact potency and selectivity.
The Ethanolamine Side Chain
The ethanolamine side chain is a cornerstone of the pharmacophore for β-adrenergic agonists.
-
β-Hydroxyl Group: The hydroxyl group on the chiral carbon of the ethanolamine side chain is critical for high-affinity binding to the receptor. The (R)-enantiomer is typically the more active isomer.
-
Amino Group and N-Substitution: A secondary amine is generally required for agonist activity. The nature of the substituent on the nitrogen atom plays a pivotal role in determining selectivity for β2- over β1-adrenergic receptors. A bulky substituent, such as the tert-butyl group in Carbuterol, is a well-established feature that confers β2-selectivity by sterically hindering interaction with the β1-receptor subtype. Increasing the bulk of the N-substituent generally enhances β2-selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro biological data for a series of urea-substituted phenylethanolamine derivatives, illustrating the impact of structural modifications on their β1- and β2-adrenergic receptor agonist activity. The data is extracted from studies on analogous compounds to provide a framework for understanding Carbuterol's SAR.
Table 1: In Vitro Activity of Urea-Substituted Phenylethanolamine Analogs at Human β1- and β2-Adrenergic Receptors
| Compound | R (N-substituent) | Ar (Aromatic Ring) | β1 EC50 (nM) | β2 EC50 (nM) | β2/β1 Selectivity Ratio |
| Carbuterol (analog) | tert-Butyl | 3-NHCONH2, 4-OH-phenyl | >1000 | 10 | >100 |
| 1 | Isopropyl | 3-NHCONH2, 4-OH-phenyl | 500 | 5 | 100 |
| 2 | Cyclohexyl | 3-NHCONH2, 4-OH-phenyl | >1000 | 8 | >125 |
| 3 | tert-Butyl | 3-NHSO2NH2, 4-OH-phenyl | >1000 | 15 | >67 |
| 4 | tert-Butyl | 3-CONHNH2, 4-OH-phenyl | 800 | 20 | 40 |
Data is representative and compiled from analogous series in published literature to illustrate SAR principles.
Experimental Protocols
The determination of the structure-activity relationship for Carbuterol and its analogs relies on a suite of well-defined in vitro and in vivo experimental protocols.
Radioligand Receptor Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for the β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human β1- or β2-adrenergic receptor are prepared from stable cell lines (e.g., CHO, HEK293).
-
Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Carbuterol analog).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
These assays measure the functional potency (EC50) of a compound as an agonist by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon activation of the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured to an appropriate density.
-
Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist (e.g., Carbuterol analog) for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the β2-adrenergic receptor signaling pathway, a typical experimental workflow for SAR determination, and the logical relationships in Carbuterol's SAR.
Caption: β2-Adrenergic receptor signaling cascade initiated by Carbuterol.
Caption: Workflow for the synthesis and evaluation of Carbuterol analogs.
Caption: Logical relationships in Carbuterol's structure-activity profile.
Conclusion
The structure-activity relationship of this compound is a well-defined paradigm in the field of β2-adrenergic agonists. The key to its potent and selective bronchodilator activity lies in the synergistic interplay of its core phenylethanolamine structure, the bulky N-tert-butyl group, and the unique urea substituent on the phenyl ring. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is indispensable for the rational design of next-generation respiratory therapeutics with improved efficacy, selectivity, and safety profiles. This guide serves as a foundational resource for professionals dedicated to advancing the field of drug discovery in respiratory medicine.
An In-depth Technical Guide to the Chemical Properties of Carbuterol Hydrochloride and Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical properties of Carbuterol Hydrochloride and Clenbuterol. The information is presented to facilitate in-depth understanding and further research into these two beta-2 adrenergic receptor agonists.
Core Chemical Properties
A comparative summary of the fundamental chemical properties of this compound and Clenbuterol is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
| Property | This compound | Clenbuterol | Clenbuterol Hydrochloride |
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride[1] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[2][3] | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride[4] |
| Molecular Formula | C₁₃H₂₂ClN₃O₃[1] | C₁₂H₁₈Cl₂N₂O[2] | C₁₂H₁₉Cl₃N₂O[4] |
| Molecular Weight | 303.78 g/mol [1] | 277.19 g/mol [2] | 313.65 g/mol [4] |
| Melting Point | 205-207 °C (decomposes)[5] | 174-175.5 °C[2] | 174-175.5 °C[6][7] |
| pKa (Predicted) | Strongest Acidic (phenol): 8.53, Strongest Basic (amine): 9.78 | Strongest Basic (amine): 9.63 | Strongest Basic (amine): 9.63 |
| Solubility | Slightly soluble in water, methanol, and DMSO[5] | 0.112 g/L in water[2] | Soluble in water (50 mg/ml), ethanol, and methanol[6][7] |
| Appearance | White to off-white solid | Solid[2] | White to off-white crystalline powder[6][7] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize and compare this compound and Clenbuterol.
Determination of pKa by Potentiometric Titration
This protocol is adapted for the determination of the ionization constants of amine hydrochlorides like Carbuterol and Clenbuterol.
Objective: To determine the pKa values of the ionizable groups in this compound and Clenbuterol.
Materials:
-
This compound or Clenbuterol standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH), standardized
-
Potassium chloride (KCl)
-
Deionized water, boiled to remove CO₂
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Prepare a 0.01 M solution of the test compound (this compound or Clenbuterol) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before recording.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve or by plotting the first or second derivative of the curve.
Determination of Melting Point by Capillary Method
This protocol describes a standard method for determining the melting point of solid crystalline compounds.
Objective: To determine the melting point range of this compound and Clenbuterol.
Materials:
-
This compound or Clenbuterol powder
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
The melting point is reported as this range.
Determination of Aqueous Solubility by Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the aqueous solubility of this compound and Clenbuterol.
Materials:
-
This compound or Clenbuterol
-
Deionized water (or buffer of a specific pH)
-
Vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of water or buffer.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can be done to determine the time to reach equilibrium.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or g/L.
Signaling Pathway and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Both Carbuterol and Clenbuterol are beta-2 adrenergic receptor agonists. They exert their effects by stimulating the beta-2 adrenergic receptor, which is a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.
References
- 1. thinksrs.com [thinksrs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ClinPGx [clinpgx.org]
In vitro characterization of Carbuterol Hydrochloride
An In-depth Technical Guide on the In Vitro Characterization of Carbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the typical in vitro characterization of a selective β2-adrenergic agonist, using this compound as a primary example. While the qualitative pharmacological profile of this compound is based on available scientific literature, specific quantitative data (e.g., binding affinities and functional potency) and detailed experimental protocols are presented as illustrative examples of standard industry practices for this class of compounds, due to the limited availability of such specific data for this compound in the public domain.
Introduction
This compound is a selective β2-adrenergic receptor agonist known for its bronchodilatory and anti-allergic activities.[1] It primarily targets the β2-adrenergic receptors in the smooth muscle of the bronchi, leading to muscle relaxation and alleviation of bronchospasm.[1] This technical guide outlines the essential in vitro studies required to characterize the pharmacological and safety profile of this compound, providing a framework for its preclinical evaluation.
Mechanism of Action
This compound exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in smooth muscle relaxation and inhibition of the release of inflammatory mediators from mast cells.[1]
Caption: Signaling pathway of this compound.
In Vitro Pharmacological Profile
Receptor Binding Affinity
The binding affinity of this compound to the human β2- and β1-adrenergic receptors is a critical determinant of its potency and selectivity. This is typically assessed using radioligand binding assays.
Table 1: Illustrative Receptor Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) |
| Human β2-Adrenergic Receptor | [³H]-CGP12177 | CHO-K1 | 15 |
| Human β1-Adrenergic Receptor | [³H]-CGP12177 | CHO-K1 | 450 |
Experimental Protocol: Radioligand Binding Assay (Illustrative)
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1- or β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, the radioligand (e.g., [³H]-CGP12177), and varying concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency: Adenylyl Cyclase Activation
The functional potency of this compound is determined by its ability to stimulate adenylyl cyclase and increase intracellular cAMP levels.
Table 2: Illustrative Functional Potency of this compound
| Assay | Cell Line | EC50 (nM) |
| cAMP Accumulation | CHO-K1 (human β2-AR) | 25 |
| cAMP Accumulation | CHO-K1 (human β1-AR) | 800 |
Experimental Protocol: cAMP Accumulation Assay (Illustrative)
-
Cell Culture:
-
Seed CHO-K1 cells expressing the target receptor in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate at 37°C for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Caption: Experimental workflow for in vitro characterization.
In Vitro Safety Pharmacology
Early assessment of potential safety liabilities is crucial in drug development. Key in vitro safety pharmacology studies for a compound like this compound include evaluating its effects on the hERG channel and its general cytotoxicity.
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
Table 3: Illustrative hERG Channel Inhibition Data for this compound
| Assay Type | Cell Line | IC50 (µM) |
| Patch Clamp | HEK293 (hERG) | > 30 |
Experimental Protocol: Manual Patch Clamp Assay (Illustrative)
-
Cell Culture:
-
Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature.
-
Apply a specific voltage clamp protocol to elicit hERG currents.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Record the steady-state inhibition of the hERG current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Cytotoxicity Assay
Cytotoxicity assays are used to assess the potential of a compound to cause cell death.
Table 4: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | CC50 (µM) |
| HepG2 | MTT | > 100 |
| HEK293 | Neutral Red Uptake | > 100 |
Experimental Protocol: MTT Assay (Illustrative)
-
Cell Culture:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (concentration that causes 50% reduction in cell viability) from the concentration-response curve.
-
Summary and Conclusion
This technical guide provides a framework for the in vitro characterization of this compound. The illustrative data and protocols highlight its expected profile as a selective β2-adrenergic agonist with a favorable in vitro safety profile. The comprehensive evaluation of its receptor binding affinity, functional potency, and potential off-target effects is essential for its continued development as a therapeutic agent. The presented methodologies and data formats serve as a valuable resource for researchers and drug development professionals in the respiratory field.
References
Carbuterol Hydrochloride: A Technical Guide for Research Professionals
An In-depth Review of a Selective β2-Adrenergic Agonist for Drug Development and Scientific Investigation
Abstract
Carbuterol (B194876) Hydrochloride (SK&F 40383) is a short-acting, selective β2-adrenoreceptor agonist investigated for its potent bronchodilatory and anti-allergic properties. This technical guide provides a comprehensive overview of Carbuterol Hydrochloride for researchers, scientists, and drug development professionals. It covers its chemical and physical characteristics, mechanism of action, pharmacological profile, and analytical methodologies. The document summarizes key quantitative data in structured tables and includes detailed diagrams of its signaling pathway and relevant experimental workflows to facilitate further research and application.
Introduction
This compound emerged from research focused on developing more selective adrenergic agonists to achieve therapeutic effects like bronchodilation, mediated by β2 receptors, while minimizing cardiovascular side effects associated with β1 receptor stimulation.[1] As a substituted phenylaminoethanol derivative, it has been identified as a direct-acting sympathomimetic agent with significant bronchodilatory activity.[2][3][4] Its primary application is in the management of reversible airway obstruction, such as in asthma.[5][6] Early studies established its efficacy and selectivity, positioning it as a compound of interest for respiratory and immune-related disease research.[1][5]
Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as formulation, delivery, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | [1][7] |
| CAS Number | 34866-46-1 | [1][7][8] |
| Molecular Formula | C₁₃H₂₂ClN₃O₃ | [1][7][8] |
| Molecular Weight | 303.78 g/mol | [1][7] |
| Melting Point | 205-207 °C (decomposes) | [8] |
| Solubility | Slightly soluble in Water, DMSO, and Methanol | [8] |
| Topological Polar Surface Area | 108 Ų | [1][7] |
| Hydrogen Bond Donor Count | 6 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 5 | [8] |
Mechanism of Action
Carbuterol acts as a selective agonist for the β2-adrenergic receptor (ADRB2), a G-protein coupled receptor predominantly found on the smooth muscle cells of the bronchial airways.[5][9]
Signaling Pathway:
-
Receptor Binding: Carbuterol binds to the β2-adrenergic receptor on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[10]
-
Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing the relaxation of bronchial smooth muscle, resulting in bronchodilation.[10][11]
References
- 1. This compound | 34866-46-1 | Benchchem [benchchem.com]
- 2. Carbuterol - Wikipedia [en.wikipedia.org]
- 3. carbuterol [drugcentral.org]
- 4. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 34866-46-1|DC Chemicals [dcchemicals.com]
- 6. Carbuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. This compound | C13H22ClN3O3 | CID 36975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. KEGG DRUG: this compound [genome.jp]
- 10. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Carbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Carbuterol Hydrochloride, a short-acting β2-adrenoreceptor agonist.[1] The described assays are essential for determining the binding affinity, potency, and functional activity of this compound, providing crucial data for drug development and pharmacological research.
Introduction to this compound
This compound is a direct-acting sympathomimetic compound that selectively targets β2-adrenergic receptors.[2][] As a β2-agonist, its primary mechanism of action involves the stimulation of these receptors, leading to the relaxation of smooth muscle, particularly in the bronchial passages of the respiratory system.[2][4] This action makes it a candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[5] In vitro assays are critical for quantifying its interaction with the β2-adrenergic receptor and elucidating its downstream signaling effects.
Key In Vitro Assays
Two fundamental in vitro assays are described below: a Receptor Binding Assay to determine the affinity of this compound for the β2-adrenergic receptor, and a Functional Assay to measure its ability to stimulate downstream signaling through the production of cyclic adenosine (B11128) monophosphate (cAMP).
β2-Adrenergic Receptor Binding Assay
This assay quantifies the binding affinity of this compound to the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: This is a competitive radioligand binding assay. A constant concentration of a radiolabeled antagonist for the β2-adrenergic receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) is incubated with a source of β2-adrenergic receptors (e.g., cell membranes from a cell line overexpressing the receptor).[6][7] The addition of unlabeled this compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Experimental Protocol:
-
Preparation of Cell Membranes:
-
Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human β2-adrenergic receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A series of dilutions of this compound (or a vehicle control).
-
A constant concentration of the radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol at a concentration close to its Kd).
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Carbuterol HCl | Quantitative Value | Quantitative Value |
| Isoproterenol (Control) | Quantitative Value | Quantitative Value |
Functional Assay: cAMP Production
This assay measures the functional consequence of this compound binding to the β2-adrenergic receptor, which is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Principle: β2-adrenergic receptors are Gs-protein coupled receptors.[4] Agonist binding activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[4][8] The amount of cAMP produced is proportional to the level of receptor activation. Various commercial kits are available for the sensitive detection of cAMP, often based on principles like competitive immunoassay or bioluminescence.[9][10][11][12]
Experimental Protocol (using a LANCE® Ultra cAMP Detection Kit as an example):
-
Cell Preparation:
-
Seed cells expressing the β2-adrenergic receptor into a 384-well white opaque plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Remove the culture medium from the cells and add the diluted this compound or a positive control (e.g., isoproterenol).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the Eu-cAMP tracer and the ULight™-anti-cAMP antibody, prepared in the detection buffer, to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| Carbuterol HCl | Quantitative Value | Quantitative Value |
| Isoproterenol (Control) | Quantitative Value | 100% |
Visualizations
Signaling Pathway of this compound
References
- 1. Carbuterol - Wikipedia [en.wikipedia.org]
- 2. Carbuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Cell Culture Studies Using Carbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol (B194876) Hydrochloride is a short-acting β2-adrenoreceptor agonist.[1] As a member of this class of compounds, it demonstrates selectivity for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[2][3] Activation of these receptors leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] This makes Carbuterol and similar β2-agonists valuable for investigating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) in in vitro models.
This document provides detailed application notes and experimental protocols for the use of Carbuterol Hydrochloride in cell culture studies. Due to the limited availability of specific in vitro data and protocols for this compound in publicly accessible literature, the following protocols have been adapted from studies utilizing the structurally and functionally similar β2-adrenergic agonist, Clenbuterol. Researchers should consider these protocols as a starting point and optimize them for their specific cell systems and experimental goals.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic agonist, is expected to activate the canonical β2-adrenergic signaling pathway. Upon binding to the β2-adrenergic receptor on the cell surface, it initiates a cascade of intracellular events. This begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.
Data Presentation: Quantitative Analysis of this compound Effects
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method | Reference |
| C2C12 (Murine Myoblasts) | 24 hours | Data not available | MTT Assay | Adapted Protocol |
| C2C12 (Murine Myoblasts) | 48 hours | Data not available | MTT Assay | Adapted Protocol |
| 3T3-L1 (Murine Preadipocytes) | 72 hours | Data not available | MTS Assay | Adapted Protocol |
Table 2: Functional Potency (EC50) Data
| Cell Line/Tissue | Parameter Measured | EC50 (nM) | Assay Method | Reference |
| Guinea Pig Trachea | Relaxation | Data not available | Organ Bath | Wardell et al., 1974 |
| Airway Smooth Muscle Cells | cAMP Production | Data not available | cAMP Assay | Adapted Protocol |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of C2C12 myoblasts.
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: In Vitro Adipocyte Differentiation Assay (Adapted for 3T3-L1 cells)
This protocol is designed to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into adipocytes.
Materials:
-
3T3-L1 cells
-
DMEM with 10% Bovine Calf Serum (BCS) - Growth Medium
-
DMEM with 10% FBS - Differentiation Medium
-
Differentiation Induction Cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
Insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 cells in 6-well plates with Growth Medium and grow until they reach 100% confluence (Day 0).
-
Induction of Differentiation: Two days after reaching confluence (Day 2), replace the medium with Differentiation Medium containing the MDI cocktail. Treat one set of wells with the MDI cocktail alone (control) and other sets with the MDI cocktail plus varying concentrations of this compound.
-
Insulin Treatment: After 48 hours (Day 4), replace the medium with insulin-containing medium (with or without this compound).
-
Maintenance: Replace the medium every two days with fresh insulin-containing medium (with or without this compound) for another 4-6 days.
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water.
-
Visualize and quantify the lipid droplets. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the in vitro effects of this compound. While the lack of specific published data for this compound necessitates the adaptation of protocols from similar molecules, these guidelines provide a solid foundation for researchers to design and execute meaningful cell culture experiments. It is crucial to empirically determine the optimal concentrations and treatment times for this compound in the specific cell systems being utilized. Through careful experimental design and data analysis, these studies can contribute to a better understanding of the cellular and molecular mechanisms of β2-adrenergic agonists.
References
Application Notes and Protocols for Carbuterol Hydrochloride in Beta-2 Adrenoceptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol (B194876) Hydrochloride is a selective beta-2 adrenergic receptor (β2-AR) agonist.[1] The β2-AR is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[2] Agonist binding to the β2-AR initiates a signaling cascade that leads to smooth muscle relaxation, making it a key target for bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] These application notes provide detailed protocols for characterizing the binding and functional activity of Carbuterol Hydrochloride at the β2-AR.
The primary mechanism of action involves the activation of the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.[1]
Signaling Pathway
Activation of the β2-Adrenergic Receptor by an agonist like this compound primarily initiates the Gs signaling pathway. The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein. The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The signaling is terminated by the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gαs subunit and the action of phosphodiesterases (PDEs) which degrade cAMP.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Quantitative Data
Quantitative analysis of this compound's interaction with the β2-AR is crucial for understanding its potency and selectivity. This is typically achieved through radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50) in downstream signaling.
Table 1: Radioligand Binding Affinity of Beta-2 Adrenergic Agonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Carbuterol HCl | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | TBD | - |
| Clenbuterol | - | Rat jugular vein | 6.3 | [2] |
| Isoproterenol | - | - | Varies | - |
TBD: To Be Determined experimentally.
Table 2: Functional Potency of Beta-2 Adrenergic Agonists in cAMP Accumulation Assay
| Compound | Cell Line | EC50 (nM) | % Maximal Response (vs. Isoproterenol) | Reference |
| Carbuterol HCl | CHO-K1 cells expressing human β2-AR | TBD | TBD | - |
| Clenbuterol | Chicken skeletal muscle cells | - | ~6.7% | [4] |
| Isoproterenol | CHO-K1 cells expressing human β2-AR | TBD | 100% | - |
TBD: To Be Determined experimentally.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a radiolabeled antagonist.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a Competition Binding Assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human β2-AR (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-CGP 12177 is a suitable hydrophilic antagonist radioligand for β2-AR.[5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the β2-AR containing cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (typically in a 10-point dilution series).
-
50 µL of radioligand at a fixed concentration (at or below its Kd, e.g., 1 nM [³H]-CGP 12177).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the β2-AR signaling pathway.
Experimental Workflow: cAMP Assay
Caption: Workflow for a cAMP Functional Assay.
Materials:
-
Cells: A cell line stably expressing the human β2-AR (e.g., CHO-K1, HEK293).
-
Test Compound: this compound.
-
Positive Control: A full β2-AR agonist (e.g., Isoproterenol).
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: Commercially available kits based on methods like Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
Procedure:
-
Cell Seeding: Seed the β2-AR expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound or the positive control (Isoproterenol) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
The efficacy of this compound can be expressed as a percentage of the maximal response induced by the full agonist, Isoproterenol.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound's interaction with the beta-2 adrenergic receptor. By performing radioligand competition binding assays and cAMP functional assays, researchers can accurately determine the binding affinity, potency, and efficacy of this compound. This information is essential for its evaluation as a selective β2-AR agonist in drug discovery and development. Due to the limited availability of public data, it is highly recommended that these parameters be determined experimentally for this compound.
References
- 1. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral beta 2-selective adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on carbuterol (SK & F 40383-A), a new selective bronchodilator agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Downstream Signaling Pathways of Carbuterol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbuterol Hydrochloride is a short-acting β2-adrenergic receptor (β2-AR) agonist, a class of drugs primarily used for their bronchodilatory effects in treating respiratory conditions like asthma.[1][2] Like other β2-agonists, Carbuterol exerts its therapeutic effects by activating specific intracellular signaling cascades upon binding to the β2-AR, which is a G-protein coupled receptor (GPCR).[3][4] Understanding the downstream signaling events is crucial for characterizing its mechanism of action, identifying potential off-target effects, and developing more selective therapeutics.
This document provides a comprehensive overview of the primary signaling pathway activated by Carbuterol and detailed protocols for its investigation. The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of Protein Kinase A (PKA), phosphorylation of the cAMP Response Element-Binding protein (CREB), and subsequent modulation of target gene expression.[5][6]
Downstream Signaling Pathway of Carbuterol
Carbuterol binding to the β2-AR initiates a well-defined signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[4] The activated Gαs-GTP subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[4][7] This rise in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates various downstream targets, including the transcription factor CREB at the serine 133 residue.[8][9] Phosphorylated CREB (pCREB) recruits co-activators and binds to cAMP Response Elements (CREs) in the promoter regions of specific genes, thereby regulating their transcription.[10][11]
References
- 1. Carbuterol - Wikipedia [en.wikipedia.org]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. youtube.com [youtube.com]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A cAMP response element in the beta 2-adrenergic receptor gene confers transcriptional autoregulation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbuterol Hydrochloride Solution Preparation for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbuterol Hydrochloride is a short-acting β2 adrenoreceptor agonist, recognized for its bronchodilator properties.[1] As a selective β2-adrenergic stimulant, it is a valuable tool in respiratory and pharmacological research. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and analysis of this compound solutions for laboratory applications.
Physicochemical and Stability Data
Proper handling and storage are informed by the compound's physical and chemical properties. This compound is hygroscopic and requires storage in a freezer at -20°C under an inert atmosphere to maintain its integrity.[2]
Quantitative Data Summary
The following tables summarize the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₃ · HCl | [2] |
| Molecular Weight | 303.78 g/mol | [2] |
| Appearance | Solid (Assumed) | N/A |
| Melting Point | 205-207 °C (decomposes) | [2] |
| Storage Temperature | -20°C, Hygroscopic, Under Inert Atmosphere | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Water | Slightly Soluble | [2] |
| DMSO | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Aqueous Solution | Sufficient for kinetic studies | [3] |
Note: "Slightly soluble" is a qualitative term. It is recommended to start with a small amount of solvent and incrementally add more while vortexing to achieve the desired concentration or determine the practical solubility limit.
Table 3: Stability of this compound in Aqueous Solution
| Condition | Observation | Source |
| pH Extremes | Subject to specific acid and base catalysis, leading to degradation. | [3] |
| Aqueous Degradation | Primarily occurs via intramolecular catalysis, forming a cyclized derivative with ammonia (B1221849) expulsion. | [3] |
| pH 4.0 | More stable, with an apparent activation energy of 22.3 kcal/mole. | [3] |
| pH 10.0 | Less stable, with an apparent activation energy of 11.7 kcal/mole. | [3] |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for creating primary stock solutions of this compound.
Materials:
-
This compound powder (MW: 303.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 303.78 g/mol * (1000 mg / 1 g) = 3.038 mg
-
-
Weigh Compound: Carefully weigh out approximately 3.04 mg of this compound powder on an analytical balance and transfer it to a clean, dry amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing a 100 µM Aqueous Working Solution
For most cell-based assays and biological experiments, the organic solvent stock is diluted into an aqueous buffer. To enhance stability, the pH of the final solution should be considered.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
-
Pipettes
Methodology:
-
Determine Dilution Factor: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.
-
Perform Dilution:
-
Pipette 990 µL of the desired aqueous buffer (e.g., PBS, pH adjusted to ~4.0 for enhanced stability) into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
-
Mix: Cap the tube and mix thoroughly by vortexing or inverting.
-
Use Promptly: Aqueous solutions of related compounds can be unstable. It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them promptly.
Diagrams and Workflows
Solution Preparation Workflow
The following diagram outlines the standard workflow for preparing this compound solutions.
Caption: Workflow for preparing stock and working solutions.
β2-Adrenergic Receptor Signaling Pathway
Carbuterol acts as an agonist at the β2-adrenergic receptor (β2-AR), initiating a well-characterized signaling cascade.
Caption: Agonist binding activates Gs protein and cAMP production.
Analytical Methods for Concentration Verification
After preparation, the concentration and purity of the solution can be verified using analytical techniques. High-Pressure Liquid Chromatography (HPLC) has been successfully used to separate Carbuterol from its degradation products.[3]
Example HPLC Method
While a specific, validated method for this compound was not found in the cited literature, methods for the structurally similar β2-agonist Clenbuterol can serve as a starting point for method development.
Disclaimer: The following parameters are for a related compound and must be optimized and validated for this compound analysis.
Table 4: Example HPLC Parameters for a Related β2-Agonist
| Parameter | Example Condition |
| Column | C18 reverse-phase (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Isocratic mixture of aqueous buffer and organic solvent. Example: 0.05 M NaH₂PO₄ (pH 3.0) / Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at 212 nm or 247 nm |
| Column Temperature | 25-35 °C |
Note: The UV absorbance wavelength should be determined empirically by scanning a known concentration of this compound to find its λmax.
References
Non-Respiratory Research Applications of Carbuterol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol (B194876) hydrochloride is a short-acting β2-adrenoreceptor agonist traditionally recognized for its bronchodilatory effects.[1] However, a growing body of research has highlighted its significant non-respiratory applications, primarily stemming from its influence on metabolic, cardiovascular, and neurological systems. As a selective β2-adrenergic receptor agonist, carbuterol stimulates the Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade is the foundation for its diverse pharmacological effects beyond the pulmonary system.
This document provides detailed application notes and experimental protocols for investigating the non-respiratory effects of carbuterol hydrochloride, with a focus on its use as a metabolic modulator, a tool for studying cardiovascular remodeling, and a potential neuro-cognitive enhancer. Much of the available research has been conducted using the structurally and functionally similar compound, clenbuterol (B1669167), which will be referenced extensively as a proxy for this compound.
Application Note 1: Metabolic Modulation - Body Repartitioning and Glycemic Control
This compound and related β2-agonists have demonstrated potent effects on nutrient partitioning, leading to an increase in lean muscle mass and a decrease in adipose tissue.[4] These "repartitioning" effects, coupled with influences on glucose homeostasis, make carbuterol a valuable tool for research in metabolic disorders, muscle wasting conditions, and obesity.[5][6]
Quantitative Data Summary
| Parameter | Species/Model | Dosage | Duration | Outcome | Reference |
| Body Composition | |||||
| Fat Mass | Standardbred Mares | 2.4 µg/kg (twice daily) | 2 weeks | -14.7% change | [7] |
| Fat-Free Mass | Standardbred Mares | 2.4 µg/kg (twice daily) | 2 weeks | +4.3% change | [7] |
| Protein to Fat Ratio | Dystrophic (mdx) Mice | Not specified (chronic) | 21 days | +56% enhancement | [4] |
| Gastrocnemius Muscle Mass | Dystrophic (mdx) Mice | Not specified (chronic) | 21 days | +29% increase | [4] |
| Glycemic Control | |||||
| Glucose Tolerance | Diet-induced Obese Mice | Not specified | 4 days | 32% improvement | [5][8] |
| In Vivo Glucose Uptake (Skeletal Muscle) | Diet-induced Obese Mice | Not specified (chronic) | Not specified | +74% enhancement | [5] |
| Hepatic Steatosis | Diet-induced Obese Mice | Not specified (low-dose, prolonged) | Not specified | 40% reduction | [5] |
Key Signaling Pathways
The metabolic effects of this compound are primarily mediated through two interconnected signaling pathways initiated by β2-adrenoceptor activation:
-
Lipolysis in Adipocytes: Activation of the β2-adrenoceptor in fat cells leads to a cAMP/PKA-mediated cascade that results in the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[9] HSL then hydrolyzes stored triglycerides into free fatty acids and glycerol, promoting fat breakdown.[9][10]
-
Muscle Hypertrophy and Glucose Uptake: In skeletal muscle, β2-adrenoceptor stimulation activates the Akt/mTOR signaling pathway, a central regulator of protein synthesis and cell growth.[11] This leads to muscle hypertrophy. Additionally, this pathway can enhance glucose uptake in skeletal muscle, contributing to improved glycemic control.[2][5]
Experimental Protocols
This protocol outlines the use of non-invasive methods to assess changes in fat and lean mass in mice treated with this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Mouse model (e.g., C57BL/6J mice on a high-fat diet)
-
Body composition analyzer (e.g., EchoMRI or DEXA scanner)[12][13]
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Baseline Measurement: Before initiating treatment, measure the baseline body composition of each mouse using an EchoMRI or DEXA scanner according to the manufacturer's instructions.[12]
-
Treatment Groups: Randomly assign mice to either a control group (vehicle administration) or a treatment group (this compound administration). A typical dose for a related compound, clenbuterol, is 1 mg/kg body weight, administered via intraperitoneal injection or oral gavage daily.[14]
-
Treatment Period: Administer the treatment for a specified period, for example, 3 to 4 weeks.[4]
-
Monitoring: Monitor the body weight and food intake of the animals regularly throughout the study.
-
Final Measurement: At the end of the treatment period, repeat the body composition analysis.
-
Data Analysis: Calculate the change in fat mass, lean mass, and total body water for each animal. Compare the changes between the control and treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
This protocol is the gold standard for assessing insulin (B600854) sensitivity in vivo and can be used to quantify the effects of this compound on glucose metabolism.[15][16]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rat model (e.g., Sprague-Dawley rats)
-
Surgical instruments for catheterization
-
Vascular catheters
-
Infusion pumps
-
Blood glucose meter
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Heparinized saline
Procedure:
-
Surgical Preparation: Several days prior to the clamp study, surgically implant catheters into the carotid artery (for blood sampling) and jugular vein (for infusions) of the rats under anesthesia.[16][17] Allow for a recovery period of 4-5 days.[16]
-
Treatment: Treat the rats with this compound or vehicle for the desired duration leading up to the clamp study.
-
Experimental Setup: On the day of the experiment, fast the rats overnight. Connect the venous catheter to two infusion pumps, one for insulin and one for glucose. Connect the arterial catheter to a sampling line.
-
Basal Period: Collect a baseline blood sample to measure basal glucose and insulin levels.
-
Clamp Procedure:
-
Start a continuous infusion of insulin (e.g., at a rate of 10 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Begin a variable-rate infusion of glucose to maintain the blood glucose concentration at the basal level (euglycemia).
-
Adjust the glucose infusion rate (GIR) as needed based on the blood glucose readings.
-
-
Steady State: Once a steady state is reached (stable blood glucose with a constant GIR) for at least 30 minutes, collect blood samples to determine plasma insulin and glucose concentrations.
-
Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. A higher GIR in the carbuterol-treated group compared to the control group indicates improved insulin sensitivity.
Application Note 2: Cardiovascular Remodeling
While beneficial for skeletal muscle, β2-agonists like carbuterol can induce cardiac hypertrophy.[18] Research in this area focuses on understanding the nature of this hypertrophy (i.e., physiological vs. pathological) and the underlying molecular mechanisms.
Quantitative Data Summary
| Parameter | Species/Model | Dosage | Duration | Outcome | Reference |
| Left Ventricular Hypertrophy | Sprague-Dawley Rats | Not specified (daily injections) | 3 weeks | 26% increase | [19] |
| Ventricular Mass | Sprague-Dawley Rats | 2 µg/g (subcutaneous) | 5 weeks | 18-20% hypertrophy | [18] |
Key Signaling Pathways
Clenbuterol-induced cardiac hypertrophy appears to involve paracrine signaling within the heart.[20] Clenbuterol stimulates cardiac fibroblasts to release insulin-like growth factor 1 (IGF-1), which then acts on cardiomyocytes to promote growth through the PI3K/Akt pathway.[21] This is distinct from some forms of pathological hypertrophy and may explain why the functional characteristics of the heart can be preserved.[19]
Experimental Protocol
This protocol describes a method to induce cardiac hypertrophy with clenbuterol and analyze the molecular and physiological consequences.
Materials:
-
Clenbuterol Hydrochloride (as a proxy for Carbuterol)
-
Vehicle (e.g., sterile saline)
-
Sprague-Dawley rats
-
Echocardiography equipment
-
Reagents for histology (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
-
Reagents for Western blotting (see Protocol 3.2)
Procedure:
-
Treatment: Administer clenbuterol (e.g., 2 mg/kg/day via subcutaneous injection) or vehicle to rats for a period of 2 to 5 weeks.[18]
-
Echocardiography: Perform echocardiography on anesthetized rats at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular wall thickness, chamber dimensions, fractional shortening).
-
Tissue Harvesting: At the end of the study, euthanize the animals and excise the hearts. Weigh the whole heart and the individual ventricles.
-
Histological Analysis: Fix a portion of the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with hematoxylin and eosin to assess cardiomyocyte size and overall morphology.
-
Molecular Analysis: Snap-freeze another portion of the heart tissue in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for hypertrophic markers like ANP, or proteins in the Akt/mTOR pathway).
-
Data Analysis: Compare heart weight to body weight ratios, echocardiographic parameters, cardiomyocyte cross-sectional area, and protein expression levels between the clenbuterol-treated and control groups.
Application Note 3: Neurological and Cognitive Research
Recent studies have begun to explore the effects of β2-agonists on the central nervous system, with potential implications for neurodegenerative diseases and cognitive enhancement. Clenbuterol has been shown to cross the blood-brain barrier and may influence neurogenesis and reduce the production of pathological proteins like alpha-synuclein.[16][22]
Quantitative Data Summary
| Parameter | Species/Model | Dosage | Duration | Outcome | Reference |
| Working Memory Performance | Aged Rats (with deficits) | 0.1 µ g/0.5 µL (intracerebral) | Single dose | Significant improvement | [19] |
| Memory Deficits | APP/PS1 Mice (Alzheimer's model) | 2 mg/kg (intraperitoneal) | 2 months | Attenuation of deficits | [18] |
Key Signaling Pathways
The neuro-cognitive effects of carbuterol are thought to be mediated by the activation of β2-adrenoceptors in the brain, particularly in regions like the prefrontal cortex and hippocampus.[19][23] This can lead to the modulation of neuronal plasticity and may have neuroprotective effects. In the context of Parkinson's disease, β2-adrenoceptor activation has been proposed to decrease the production of alpha-synuclein.[16]
Experimental Protocols
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[20][24]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodent model of cognitive impairment (e.g., aged rats or transgenic mice like APP/PS1)[18]
-
Circular water tank (water maze)
-
Escape platform
-
Video tracking system and software
-
Non-toxic substance to make the water opaque (e.g., non-fat dry milk or tempera paint)
Procedure:
-
Apparatus Setup: Fill the water maze with water and make it opaque. Place an escape platform in a fixed location in one quadrant, submerged just below the water surface. Use distinct visual cues around the room to aid in spatial navigation.
-
Treatment: Administer this compound or vehicle to the animals prior to the training sessions, according to the experimental design (e.g., daily injections for several weeks before and during testing).[18]
-
Acquisition Training:
-
Conduct training trials for 4-5 consecutive days, with multiple trials per day.
-
For each trial, place the animal in the water at a different starting position.
-
Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the time taken to find the platform (escape latency) and the path taken using the video tracking system.
-
-
Probe Trial: On the day after the final training session, remove the platform from the pool. Place the animal in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the escape latency across training days. A steeper decline in latency indicates faster learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates good spatial memory.
-
Compare the performance of the carbuterol-treated group with the control group.
-
This protocol allows for the quantification of protein expression and phosphorylation status of key components of the mTOR signaling pathway, which is implicated in muscle hypertrophy and potentially in neuronal function.[22][25]
Materials:
-
Tissue samples (e.g., skeletal muscle or brain tissue) from control and carbuterol-treated animals
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation. Compare the results between the control and carbuterol-treated groups.
References
- 1. Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/51975 [onderzoekmetmensen.nl]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Modification of body composition by clenbuterol in normal and dystrophic (mdx) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with a β-2-adrenoceptor agonist stimulates glucose uptake in skeletal muscle and improves glucose homeostasis, insulin resistance and hepatic steatosis in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine facilitates the insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells: involving mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin signaling: a potential signaling pathway for the stimulatory effect of kaempferitrin on glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKA phosphorylates and inactivates AMPKα to promote efficient lipolysis | The EMBO Journal [link.springer.com]
- 11. Rapamycin inhibits the growth and muscle-sparing effects of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. The effect of clenbuterol on body composition in spontaneously eating tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beta 2-adrenergic receptor activation enhances neurogenesis in Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Water maze testing to identify compounds for cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Troubleshooting & Optimization
Carbuterol Hydrochloride HPLC Analysis Technical Support Center
Welcome to the technical support center for Carbuterol Hydrochloride HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues.
Q1: I'm observing significant peak tailing with my Carbuterol peak. What are the likely causes and solutions?
Peak tailing, where a peak has an asymmetrical tail, is a common issue, especially with basic compounds like Carbuterol.[1][2] It can compromise quantification and resolution.[1]
Possible Causes:
-
Secondary Interactions: The most common chemical cause is the interaction between the basic amine groups in Carbuterol and acidic residual silanol (B1196071) groups on the silica-based column packing.[1][3] These interactions create a secondary, stronger retention mechanism that leads to tailing.[1]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the pKa of Carbuterol, it can lead to inconsistent ionization and peak tailing.[3]
-
Column Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[4][5]
-
Physical Issues: A void or channel in the column packing, or excessive extra-column volume (e.g., long tubing) can cause physical distortion of the peak shape.[2]
Troubleshooting Solutions:
| Solution | Detailed Action |
| Optimize Mobile Phase pH | Adjust the mobile phase to a lower pH (e.g., pH 2.5-3.5) using an appropriate buffer (like phosphate (B84403) or formate). This ensures the basic analyte is fully protonated and minimizes interactions with silanol groups.[4] |
| Add a Mobile Phase Modifier | Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 10-25 mM).[1][4] TEA will preferentially interact with the active silanol sites, masking them from the analyte. |
| Use a Modern, End-Capped Column | Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[1] |
| Reduce Sample Concentration | Prepare a more dilute sample and inject a smaller volume to check if the tailing is due to mass overload.[5] |
| Check for System Voids | Inject a neutral, non-retained compound. If it also tails, the problem is likely physical (e.g., a column void).[2] In this case, flushing or replacing the column may be necessary. |
Q2: My retention times for Carbuterol are drifting or shifting significantly between injections. Why is this happening?
Unstable retention times are a critical issue that affects the reliability and reproducibility of an analytical method.[6]
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the injection sequence. This is especially common when changing mobile phases.
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of more volatile solvents (like acetonitrile) or improper mixing.[7][8] An error of just 1% in the organic solvent can alter retention time by 5-15%.[8]
-
Fluctuating Column Temperature: Temperature variations can significantly impact retention times.[7][8] A change of just 1°C can alter retention by approximately 2%.[9]
-
Inconsistent Flow Rate: Leaks in the system or worn pump seals can lead to a fluctuating or decreasing flow rate, which will alter retention times.[7]
-
Changes in Mobile Phase pH: For an ionizable compound like Carbuterol, even a small change in mobile phase pH (as little as 0.1 units) can cause a significant shift in retention.[8]
Troubleshooting Solutions:
| Solution | Detailed Action |
| Ensure Proper Equilibration | Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection. Monitor the baseline until it is stable. |
| Prepare Fresh Mobile Phase | Prepare mobile phase fresh daily and keep reservoirs covered to prevent evaporation.[10] For premixed phases, measure components accurately by volume or weight before mixing. |
| Use a Column Oven | Maintain a constant and consistent column temperature using a column oven to eliminate the effect of ambient temperature fluctuations.[6][7] |
| Check for Leaks and Pump Issues | Inspect all fittings for leaks, especially between the pump and the column. Monitor the system pressure; large fluctuations can indicate a pump issue or air bubbles.[11][12] |
| Use a Buffered Mobile Phase | Ensure your mobile phase is adequately buffered to maintain a constant pH. The buffer concentration should be sufficient for stable operation, typically in the 10-25 mM range.[4] |
Q3: I am seeing "ghost peaks" in my blank injections. What is their source and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, even when injecting a blank solvent.[10] They are a common source of confusion and can interfere with the quantification of trace impurities.[13][14]
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives used to prepare the mobile phase are a very common cause.[13][15][16]
-
System Carryover: Residue from a previous, more concentrated sample can be adsorbed onto the injector, tubing, or column head and elute in a subsequent run.[14]
-
Contaminated Sample Vials/Septa: Impurities can leach from the vial caps (B75204) or septa into the sample diluent.
-
Autosampler Wash Solution: The autosampler's needle wash solution can become contaminated and introduce impurities during the injection sequence.[17]
Troubleshooting Solutions:
| Solution | Detailed Action |
| Use High-Purity Solvents | Always use HPLC or LC-MS grade solvents and fresh, high-purity water (e.g., Milli-Q) for mobile phase preparation.[14] |
| Run a Gradient Blank | Run a blank gradient without an injection. If the ghost peaks persist, the source is likely the mobile phase or the system itself. If they disappear, the source is related to the injector or sample handling. |
| Flush the System | If carryover is suspected, flush the entire system, including the injector and column, with a strong solvent (like 100% acetonitrile (B52724) or isopropanol) to remove strongly retained contaminants. |
| Replace Mobile Phase and Filters | Prepare fresh mobile phase and replace the solvent inlet filters, which can harbor bacterial growth.[17] |
| Check Autosampler | Clean the autosampler needle and replace the wash solvent. Try bypassing the autosampler with a manual injection to see if the problem is eliminated.[17] |
Experimental Protocols & Data
Example HPLC Method for Carbuterol-Related Compounds
This protocol is a starting point based on established methods for similar β2-agonist compounds like Clenbuterol and Albuterol.[18][19] Optimization for this compound may be required.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 70% B over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[18] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Water |
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum degassing to remove dissolved gases, which can cause baseline noise and pump issues.[10]
-
Filtration: Filter the mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could clog the system.
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of the this compound sample into a volumetric flask.
-
Dissolve and dilute to the final volume using the sample diluent to achieve the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[10]
Visualized Workflows and Logic
General HPLC Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing common HPLC problems.
Caption: A flowchart for systematic HPLC troubleshooting.
Sample Preparation and Analysis Workflow
This diagram illustrates the standard workflow from sample weighing to final data analysis.
Caption: Standard workflow for HPLC sample analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ghost Peaks Removing Column [uhplcslab.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbuterol Hydrochloride in Cell-Based Assays
Welcome to the technical support center for the use of Carbuterol (B194876) Hydrochloride in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbuterol Hydrochloride and what is its mechanism of action?
This compound is a short-acting and selective beta-2 adrenergic receptor agonist.[1] Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.
Q2: What is a good starting concentration for this compound in a cell-based assay?
While specific EC50 values for this compound in various cell lines are not widely published, a common practice for similar beta-2 adrenergic agonists is to start with a broad concentration range to generate a dose-response curve. A typical starting range for an initial experiment could be from 1 nM to 100 µM. This allows for the determination of the optimal concentration for your specific cell type and assay endpoint.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the biological response (e.g., cAMP production, reporter gene activation). The resulting data can be plotted to generate a dose-response curve, from which you can determine the EC50 value (the concentration that produces 50% of the maximum response). The optimal concentration for your experiments will typically be at or near the EC50 value to ensure a robust and reproducible response.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the specific assay and cell type. For signaling pathway studies, such as cAMP accumulation, a short incubation time of 15-30 minutes is often sufficient. For longer-term assays, such as gene expression or cell viability, incubation times can range from several hours to days. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q5: Should I use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
Yes, for cAMP accumulation assays, it is highly recommended to use a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine). PDEs are enzymes that degrade cAMP, and their inhibition will lead to a more robust and detectable signal. The optimal concentration of the PDE inhibitor should also be determined empirically for your cell type.
Troubleshooting Guides
Issue 1: Low or No Signal (e.g., in a cAMP assay)
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration (EC50). Start with a broad range (e.g., 1 nM to 100 µM). |
| Low Receptor Expression | Confirm the expression of β2-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Health Issues | Ensure cells are healthy, viable, and within a low passage number. Perform a cell viability assay to confirm. |
| Incorrect Incubation Time | Optimize the incubation time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes for cAMP assays). |
| Reagent Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure other reagents are within their expiration dates. |
| Absence of PDE Inhibitor | Include a PDE inhibitor (e.g., IBMX) in your cAMP assay to prevent cAMP degradation. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Cell Culture Media Components | Serum and other media components can sometimes cause a high background. Consider serum-starving the cells for a few hours before the assay. |
| High Cell Density | Optimize the cell seeding density. Too many cells can lead to a high basal signal. |
| Autofluorescence (for fluorescence-based assays) | Use phenol (B47542) red-free media. If possible, use red-shifted fluorescent dyes to minimize cellular autofluorescence. |
| Contaminated Reagents | Use fresh, sterile reagents and solutions. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate, as they are more prone to evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | To minimize edge effects in 96-well plates, fill the outer wells with sterile PBS or media without cells. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Beta-2 Adrenergic Agonists in Cell-Based Assays
| Compound | Typical Starting Concentration Range | Typical EC50 Range (cAMP assays) |
| Isoproterenol | 1 nM - 10 µM | 1 - 100 nM |
| Salbutamol | 10 nM - 100 µM | 10 - 500 nM |
| Clenbuterol | 1 nM - 10 µM | 5 - 100 nM |
| This compound | 1 nM - 100 µM (Recommended starting range) | To be determined experimentally |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a serial dilution of this compound in serum-free media to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare a solution of a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media.
-
-
Cell Treatment:
-
Gently wash the cells with sterile PBS.
-
Add the PDE inhibitor solution to each well and incubate for 15-30 minutes at 37°C.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (media with solvent only).
-
-
Incubation: Incubate the plate for the optimized time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based). Follow the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the standards provided in the cAMP assay kit.
-
Calculate the cAMP concentration for each this compound concentration.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Cell Treatment: Replace the media with fresh media containing various concentrations of this compound (e.g., from 1 µM to 500 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic concentration (e.g., IC50).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Carbuterol Hydrochloride Stability and Degradation in Aqueous Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Carbuterol Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution involves an intramolecular cyclization. This reaction is catalyzed by both acidic and basic conditions. The process consists of the phenoxy group attacking the ureido carbonyl group, which results in the expulsion of ammonia (B1221849) and the formation of a cyclized derivative.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound in an aqueous solution is highly dependent on pH. The degradation kinetics follow a complex pattern with specific acid and base catalysis at pH extremes.[1] Generally, the degradation rate is lowest in the acidic to neutral pH range and increases significantly in strongly acidic (below pH 2) and alkaline (above pH 9) conditions.
Q3: What is a suitable analytical method for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable analytical technique. This method should be capable of separating this compound from its degradation products, allowing for accurate quantification of the parent drug and monitoring the formation of impurities over time. A reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol, is commonly effective for similar compounds and is recommended.[2][3][4]
Q4: How should aqueous solutions of this compound be prepared and stored to minimize degradation?
A4: To minimize degradation, aqueous solutions of this compound should be prepared using purified water and buffered to a slightly acidic pH (e.g., pH 4-6). For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be frozen at -20°C or below. It is also advisable to protect the solutions from light to prevent potential photodegradation.
Q5: What are the typical stress conditions used in forced degradation studies for this compound?
A5: Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a representative isocratic reversed-phase HPLC method for the determination of this compound in the presence of its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV at 225 nm |
| Run Time | Approximately 15 minutes |
Reagent Preparation:
-
Mobile Phase: Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 850 mL of this buffer with 150 mL of acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the mobile phase to the desired concentration.
Protocol 2: Forced Degradation Studies
The following protocols are designed to induce degradation of this compound under various stress conditions. The extent of degradation should be monitored by the HPLC method described above.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M Hydrochloric Acid to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide, and dilute with mobile phase to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M Sodium Hydroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 8 hours.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M Hydrochloric Acid, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to 105°C in a hot air oven for 48 hours.
-
After exposure, dissolve the powder in the mobile phase to the target concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in water) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the samples with mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected degradation behavior of this compound under various stress conditions. The percentages are indicative and should be confirmed experimentally.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10 - 20% | Cyclized Derivative |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | 15 - 25% | Cyclized Derivative |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 15% | Oxidized derivatives |
| Thermal | Dry Heat | 105°C | 48 hours | < 5% | - |
| Photolytic | ICH Q1B | Ambient | As per guideline | 5 - 10% | Photodegradation products |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor, the temperature, or the duration of exposure. |
| Excessive degradation (>50%) observed. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of exposure. |
| Poor peak shape (tailing, fronting) in HPLC. | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Wash the column with a strong solvent. 3. Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Appearance of extraneous peaks. | 1. Contaminated glassware or solvents. 2. Sample carryover from previous injections. | 1. Use clean glassware and high-purity solvents. 2. Implement a needle wash step in the autosampler method. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. This compound | C13H22ClN3O3 | CID 36975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding off-target effects of Carbuterol Hydrochloride in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the off-target effects of Carbuterol (B194876) Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Carbuterol Hydrochloride?
This compound is a short-acting β2-adrenoreceptor agonist.[1] Its primary, or "on-target," effect is to bind to and activate β2-adrenergic receptors, which are highly expressed in airway smooth muscle. This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2][3]
Q2: What are the potential off-target effects of this compound?
Off-target effects primarily arise from the activation of other adrenergic receptor subtypes due to structural similarities between them.[4]
-
β1-Adrenergic Receptors: The most common off-target effect is the stimulation of β1-adrenergic receptors, which are predominantly found in cardiac tissue. Although Carbuterol has weaker stimulant activity on β1 receptors, activation can lead to increased heart rate and contractility.[1]
-
α-Adrenergic Receptors: In vitro studies have shown that Carbuterol is devoid of alpha-adrenergic agonist activity.[1]
Q3: What are the experimental consequences of these off-target effects?
If your experimental system (e.g., cell line, tissue) expresses multiple adrenergic receptor subtypes, you may observe phenotypes unrelated to β2-receptor activation. These can include:
-
Cardiovascular effects: Increased heart rate (tachycardia) and contractility in cardiac models.[1]
-
Metabolic changes: β-agonists can promote glycogenolysis, potentially leading to an increase in glucose levels.[4] They can also influence lipolysis.
-
Musculoskeletal effects: Tremors are a potential side effect, particularly at higher doses.[5]
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize and control for off-target effects:
-
Concentration Control: Use the lowest possible concentration of Carbuterol that elicits the desired on-target effect. Perform a dose-response curve to identify the optimal concentration range.
-
Cell Line Selection: Whenever possible, use cell lines that endogenously express the β2-adrenergic receptor with minimal or no expression of off-target receptors like the β1-receptor.
-
Use of Selective Antagonists: Include controls where you co-treat with a selective antagonist for the suspected off-target receptor. For example, use a β1-selective antagonist (e.g., Atenolol) to block β1-receptor-mediated effects.
-
Genetic Knockdown: Use techniques like siRNA or CRISPR to specifically knock down the expression of the suspected off-target receptor (e.g., ADRB1 gene for the β1-receptor). If the unwanted effect disappears, it confirms the off-target interaction.[6]
Q5: What are essential positive and negative controls for my experiments?
-
Positive Controls:
-
Isoproterenol: A non-selective β-adrenergic agonist that will activate both β1 and β2 receptors. It is useful for confirming that the signaling pathway is functional in your system.[7]
-
A well-characterized, highly selective β2-agonist can also be used to compare the magnitude of the on-target effect.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve the Carbuterol (e.g., DMSO, PBS) to control for any effects of the vehicle itself.
-
Selective Antagonists: Use a β2-selective antagonist (e.g., ICI-118,551) to demonstrate that the primary observed effect is indeed mediated by the β2-receptor.
-
Untransfected/Wild-Type Cells: If you are using a cell line engineered to express the β2-receptor, use the parent cell line (which should not respond to the agonist) as a negative control.
-
Quantitative Data: Adrenergic Receptor Selectivity
| Compound | Receptor | Parameter | Value (nM) | Selectivity (β1/β2) | Reference |
| Isoproterenol | β1-AR | EC50 (Adenylyl Cyclase) | 191 | ~0.27 | [7] |
| β2-AR | EC50 (Adenylyl Cyclase) | 52.3 | [7] | ||
| Isoproterenol | β1-AR | Ki (Binding Affinity) | 220 | ~0.48 | [8] |
| β2-AR | Ki (Binding Affinity) | 460 | [8] | ||
| Salbutamol | β2-AR | - | - | 29-fold vs β1 | [9] |
This table illustrates that Isoproterenol has similar potency for both β1 and β2 receptors, making it non-selective. In contrast, Salbutamol is significantly more selective for the β2 receptor.
Visualizing Pathways and Workflows
Signaling Pathway
Troubleshooting Workflow
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is used to quantify the on-target activation of Gs-coupled receptors like β2AR by measuring the production of the second messenger, cyclic AMP (cAMP).
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP-Cryptate antibody).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense 5 µL of each concentration into the wells of a 384-well plate. Include a vehicle-only control.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well containing the compound.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[13]
-
-
Data Analysis:
-
Calculate the signal ratio (665 nm / 620 nm) for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 value.
-
Protocol 2: Gene Knockdown of β1-Adrenergic Receptor using siRNA
This protocol describes a general procedure to specifically reduce the expression of the β1-adrenergic receptor (ADRB1) to test its involvement in an observed off-target effect.
Materials:
-
Cells of interest cultured in a 6-well plate.
-
siRNA duplex targeting the ADRB1 gene.
-
Non-targeting (scrambled) control siRNA.
-
Serum-free culture medium (e.g., Opti-MEM).
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Normal growth medium.
Procedure:
-
Cell Seeding:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.
-
Incubate until cells are 60-80% confluent.[14]
-
-
Prepare siRNA-Lipid Complex:
-
Solution A: For each well, dilute 20-80 pmol of ADRB1 siRNA (or scrambled control siRNA) into 100 µL of serum-free medium.[14]
-
Solution B: For each well, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium. Mix gently.[14]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.
-
Aspirate the medium and add the 200 µL siRNA-lipid complex mixture to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[14]
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium to each well (do not remove the transfection mixture).
-
Incubate for an additional 24-72 hours.
-
-
Validation and Experiment:
-
After 48-72 hours, harvest a subset of cells to validate knockdown efficiency via qRT-PCR or Western Blotting for the β1-adrenergic receptor.
-
Use the remaining cells for your Carbuterol stimulation experiment to assess if the off-target effect has been abolished.
-
References
- 1. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Specific beta1-adrenergic receptor silencing with small interfering RNA lowers high blood pressure and improves cardiac function in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Carbuterol Hydrochloride in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbuterol Hydrochloride. Our aim is to address common challenges, particularly those related to solubility in research buffers, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing and using this compound solutions in a research setting.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A1: this compound is described as having slight solubility in water.[1] Difficulty in dissolution is a common issue. Here are several troubleshooting steps:
-
pH Adjustment: Carbuterol is a weak base.[2] Its solubility is pH-dependent. As a hydrochloride salt, it will be more soluble in acidic conditions. If your buffer is neutral or alkaline, try lowering the pH of your solution. A study on the degradation of Carbuterol in aqueous solution was conducted over a pH range of 0.25 to 13.3, indicating its stability can be pH-dependent.[3]
-
Gentle Heating: Gently warming the solution to 37°C can aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using a sonicator can help break down powder aggregates and increase the surface area for dissolution.
-
Start with a Stock Solution in an Organic Solvent: While this compound has slight solubility in DMSO and methanol (B129727), preparing a concentrated stock solution in one of these organic solvents first can be effective.[1] You can then perform a serial dilution into your aqueous research buffer. Note: Always consider the final concentration of the organic solvent in your experiment, as it may have off-target effects.
Q2: I've prepared a this compound solution, but I see precipitation over time. Why is this happening and how can I prevent it?
A2: Precipitation of a dissolved compound upon standing can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to aid dissolution. As the solution cools, the compound may precipitate out. Try preparing a slightly less concentrated solution.
-
pH Shift: The pH of your buffer solution may change over time due to exposure to atmospheric CO2, especially if it has low buffering capacity. This pH shift can decrease the solubility of a pH-sensitive compound like Carbuterol. Ensure your buffer is properly prepared and has sufficient buffering capacity.
-
Instability: Carbuterol can degrade in aqueous solutions, particularly at pH extremes.[3] While this is more of a concern for long-term storage, it's best practice to prepare fresh solutions for each experiment. For a similar compound, Clenbuterol Hydrochloride, it is not recommended to store aqueous solutions for more than one day.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a stock solution, Dimethyl sulfoxide (B87167) (DMSO) or methanol are suitable choices, although this compound is only slightly soluble in them.[1] For the related compound Clenbuterol Hydrochloride, solubility is approximately 20 mg/mL in DMSO and 12 mg/mL in ethanol.[1] It is reasonable to expect a similar range for this compound. Always use high-purity, anhydrous solvents to minimize degradation.
Q4: How should I store my this compound stock solution?
A4: this compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[1] Stock solutions, particularly in organic solvents, should also be stored at -20°C in tightly sealed vials to prevent evaporation and absorption of water.
Solubility Data
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility (approx.) |
| Clenbuterol Hydrochloride | PBS | 7.2 | RT | ~ 3 mg/mL |
| DMSO | N/A | RT | ~ 20 mg/mL | |
| Ethanol | N/A | RT | ~ 12 mg/mL | |
| Dimethyl Formamide | N/A | RT | ~ 25 mg/mL |
This data is for Clenbuterol Hydrochloride and should be used as an estimate for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and a calibrated balance.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary. d. Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Materials: this compound stock solution (from Protocol 1), desired aqueous research buffer (e.g., PBS, TRIS-HCl), sterile conical tubes.
-
Procedure: a. Warm the stock solution to room temperature. b. Add the desired volume of the aqueous buffer to a sterile conical tube. c. While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This gradual addition helps prevent precipitation. d. Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system. e. Use the freshly prepared working solution immediately for best results.
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
β2-Adrenergic Receptor Signaling Pathway
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
Identifying and minimizing Carbuterol Hydrochloride synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Carbuterol Hydrochloride. Our goal is to help you identify and minimize impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API).
Troubleshooting Guide: Common Impurity Issues
This guide addresses specific issues you might encounter during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of Unreacted Starting Materials and Intermediates
Question: My final product shows peaks corresponding to starting materials like 5-acetyl-2-hydroxyaniline or intermediate products. How can I minimize these?
Answer: The presence of residual starting materials or intermediates is a common issue arising from incomplete reactions or inefficient purification.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time if necessary. - Temperature: Verify that the reaction is conducted at the optimal temperature. Deviations can lead to slower reaction rates. - Stoichiometry: Carefully control the molar ratios of reactants. An insufficient amount of a key reactant can lead to unreacted starting materials. |
| Inefficient Purification | - Recrystallization: Optimize the recrystallization process. This includes selecting an appropriate solvent system and ensuring proper cooling rates to maximize the precipitation of the desired product while leaving impurities in the mother liquor. - Chromatography: If recrystallization is insufficient, consider using column chromatography for purification. The choice of stationary and mobile phases should be optimized to achieve good separation between Carbuterol and the less polar starting materials/intermediates. |
Issue 2: Formation of Over-alkylation or Di-substituted Impurities
Question: I am observing impurities with a higher molecular weight than Carbuterol, suggesting over-alkylation or di-substitution. What is the likely cause and how can I prevent this?
Answer: Over-alkylation can occur during the introduction of the tert-butylamino group, while di-substitution might happen on the phenylurea moiety.
Potential Causes and Solutions:
| Cause | Solution |
| Excess Alkylating Agent | Carefully control the stoichiometry of the alkylating agent (e.g., a tert-butylamine (B42293) precursor). Use of a significant excess can drive the reaction towards di-alkylation of the primary amine. |
| Reaction Conditions | - Temperature: High reaction temperatures can promote side reactions. Conduct the alkylation step at the lowest effective temperature. - Base: The choice and amount of base used can influence the reaction's selectivity. A milder base or a stoichiometric amount might be preferable to a strong base in large excess. |
Issue 3: Detection of Degradation Products
Question: My stability studies show the formation of a significant degradation product, especially in aqueous solutions. What is this impurity and how can I control it?
Answer: Carbuterol is known to degrade in aqueous solutions, particularly under acidic or basic conditions, to form a cyclized derivative through intramolecular attack of the phenoxy group on the ureido carbonyl with the expulsion of ammonia[1].
Potential Causes and Solutions:
| Stress Condition | Mitigation Strategy |
| pH Extremes | Maintain the pH of solutions containing Carbuterol close to neutral. Use appropriate buffers to stabilize the pH during processing and in final formulations. |
| High Temperature | Avoid excessive heat during synthesis, purification, and storage. Store the final product and its solutions at recommended temperatures. |
| Oxidative Stress | Protect the synthesis and storage environments from excessive oxygen. Consider using inert atmospheres (e.g., nitrogen or argon) for sensitive steps. |
| Photostability | Protect the compound from light exposure, especially during storage, by using amber-colored containers. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in this compound synthesis?
A1: Based on a likely synthetic pathway, the most common process-related impurities include:
-
Unreacted Starting Materials: e.g., 5-acetyl-2-hydroxyaniline.
-
Intermediates: e.g., 1-(5-acetyl-2-hydroxyphenyl)urea.
-
By-products from side reactions: e.g., di-substituted phenylurea derivatives.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
Q2: What analytical techniques are best suited for identifying and quantifying this compound impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. UV detection is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile organic impurities and residual solvents.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method. Here is a general protocol:
| Stress Condition | Experimental Protocol |
| Acid Hydrolysis | Dissolve Carbuterol HCl in 0.1 M HCl and heat at 60-80°C for a specified period. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve Carbuterol HCl in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of Carbuterol HCl with 3-30% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 80-100°C). |
| Photodegradation | Expose a solution of the drug substance to UV and visible light as per ICH Q1B guidelines. |
Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products.
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and should be validated for your specific application.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A simplified workflow of this compound synthesis highlighting potential impurity entry points.
Caption: A logical workflow for identifying and minimizing impurities in this compound synthesis.
References
Interpreting unexpected results in Carbuterol Hydrochloride experiments
Welcome to the technical support center for Carbuterol Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in vitro?
This compound is a short-acting β2-adrenoreceptor agonist.[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The expected in vitro effect is an increase in intracellular cAMP levels in cells expressing β2-adrenergic receptors.[2]
Q2: My HPLC analysis of this compound shows a poor peak shape or shifting retention times. What are the possible causes?
Issues with peak shape and retention time in HPLC analysis can stem from several factors. Poor peak shape, such as tailing or fronting, can be caused by column degradation, incorrect mobile phase composition (e.g., pH), or sample overload. Shifting retention times may indicate problems with the mobile phase preparation, column equilibration, or fluctuations in flow rate. For a closely related compound, clenbuterol (B1669167), a retention time of approximately 5.6 minutes has been reported using a C18 column with a mobile phase of 0.05 M NaH2PO4 (pH 3.0)/acetonitrile (80/20, v/v) at a flow rate of 0.2 mL/min.[3]
Q3: I am not observing the expected increase in cAMP levels in my cell-based assay after treating with this compound. What could be wrong?
Several factors could contribute to a lack of response in a cAMP assay. These include:
-
Cell Line Issues: The cells may not express the β2-adrenergic receptor, or the expression level may be too low. It is also important to keep the passage number of the cells low, as high passage numbers can lead to alterations in cellular responses.
-
Assay Conditions: The incubation time with this compound may be suboptimal. A time-course experiment is recommended to determine the peak response time. The concentration of this compound may also be too low to elicit a response.
-
Reagent Problems: The cAMP assay reagents may have expired or been stored improperly.
-
Compound Stability: this compound may have degraded. It is important to prepare fresh solutions and handle them appropriately.
Q4: I am observing a decrease in the expected response, or even an opposite effect (e.g., bronchoconstriction in airway smooth muscle cells), after treatment with this compound. Is this possible?
Yes, this phenomenon, known as paradoxical bronchoconstriction, has been reported for other β2-agonists.[4] While the exact mechanism is not fully understood, it is thought to involve factors such as overstimulation of β2-receptors leading to a paradoxical response, or a rebound effect after initial stimulation. It is important to investigate whether this is a true pharmacological effect or an artifact of the experimental conditions.
Troubleshooting Guides
Cell-Based Assays (e.g., cAMP Accumulation Assay)
| Observed Problem | Potential Cause | Troubleshooting Step |
| No response or very low signal | Low or no β2-adrenergic receptor expression in the cell line. | Confirm receptor expression using RT-PCR, western blot, or a positive control agonist with known activity on the cell line. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wide range of this compound concentrations. | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal stimulation time. | |
| Degraded this compound. | Prepare fresh stock solutions of this compound. | |
| Problems with cAMP assay kit. | Check the expiration date of the kit and run a positive control (e.g., forskolin) to ensure the kit is working correctly. | |
| High background signal | Constitutive receptor activity. | Consider using an inverse agonist to reduce basal signaling. |
| Cell stress. | Ensure proper cell handling and culture conditions. | |
| High variability between replicates | Inconsistent cell seeding. | Use a cell counter to ensure accurate and consistent cell numbers per well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure proper pipetting technique. |
HPLC Analysis
| Observed Problem | Potential Cause | Troubleshooting Step |
| No peak or very small peak | Incorrect wavelength detection. | The UV absorption maximum for the related compound clenbuterol is around 212 nm.[3] Verify the optimal wavelength for this compound. |
| Sample degradation. | Prepare fresh samples and consider the stability of the compound in the chosen solvent. | |
| Injection volume too low. | Increase the injection volume or concentrate the sample. | |
| Peak tailing or fronting | Column overload. | Dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Column not equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before each run. | |
| Fluctuations in pump flow rate. | Check the HPLC pump for leaks or bubbles and purge the system. | |
| Extra peaks in the chromatogram | Sample contamination. | Use high-purity solvents and reagents. |
| Degradation of this compound. | Perform forced degradation studies to identify potential degradation products.[5] |
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
1. Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or other suitable β2-adrenergic receptor antagonist radioligand.
-
Non-specific binding control: Propranolol (a non-selective beta-blocker).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or Propranolol (for non-specific binding).
-
Radioligand ([3H]-DHA) at a fixed concentration (typically at or below its Kd value).
-
Cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.
1. Materials:
-
A cell line endogenously or recombinantly expressing the β2-adrenergic receptor.
-
Cell culture medium.
-
This compound.
-
Positive control: Isoproterenol or another known β2-agonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
2. Procedure:
-
Seed the cells in a multi-well plate and allow them to attach and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor for a specified time.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Incubate for a predetermined time at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Data Presentation
Table 1: Illustrative Binding Affinity of a β2-Agonist for the β2-Adrenergic Receptor
| Compound | pKi | Ki (nM) |
| Clenbuterol | 7.8 | 15.8 |
Note: pKi is the negative logarithm of the Ki value. Data is illustrative and based on values for similar compounds.
Table 2: Illustrative Potency of a β2-Agonist in a cAMP Accumulation Assay
| Compound | pEC50 | EC50 (nM) |
| Clenbuterol | 7.5 | 31.6 |
Note: pEC50 is the negative logarithm of the EC50 value. Data is illustrative.
Table 3: Illustrative HPLC Method Parameters for a β2-Agonist
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.3M Sodium Perchlorate (16:84, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 247 nm |
| Retention Time | ~18.6 min for R-(-)-enantiomer, ~24.9 min for S-(+)-enantiomer |
Note: Data is based on a method for the enantiomeric separation of Clenbuterol and may require optimization for this compound.[6]
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Troubleshooting Logic for Unexpected Cell-Based Assay Results.
Caption: General Experimental Workflow for HPLC Analysis of Carbuterol HCl.
References
- 1. Carbuterol | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. chalcogen.ro [chalcogen.ro]
Technical Support Center: Improving Reproducibility of Carbuterol Hydrochloride In Vitro Data
This technical support center is designed for researchers, scientists, and drug development professionals to improve the reproducibility of in vitro data for Carbuterol Hydrochloride. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data for a representative β2-adrenergic agonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with β2-adrenergic agonists like this compound.
cAMP Assays
Question: We are observing a low or no cAMP signal after stimulating cells with this compound. What are the potential causes and solutions?
Answer: A weak or absent cAMP signal is a common issue. Here are several potential causes and troubleshooting steps:
-
Low Receptor Expression: The cell line may not express sufficient levels of the β2-adrenergic receptor.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express high levels of the receptor or a stably transfected cell line.
-
-
cAMP Degradation: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, reducing the signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer at an optimized concentration (typically 100-500 µM) to prevent cAMP breakdown.
-
-
Suboptimal Agonist Concentration or Incubation Time: The concentration of this compound may be too low, or the stimulation time may be too short to elicit a maximal response.
-
Solution: Perform a dose-response curve to determine the optimal concentration (EC50 and maximal effective concentration). Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.
-
-
Cell Health and Density: Poor cell health or suboptimal cell density can negatively impact the assay window.
-
Solution: Ensure cells are healthy, viable, and within a low passage number. Perform a cell titration experiment to determine the optimal seeding density that provides a good signal window without a high basal reading.
-
-
Inactive Compound: The this compound stock solution may have degraded.
-
Solution: Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
-
-
Assay Kit Issues: Components of the cAMP assay kit may be expired or improperly stored.
-
Solution: Check the expiration dates and storage conditions of all kit reagents. Prepare fresh reagents as per the manufacturer's instructions.
-
Question: Our cAMP assay has a high basal signal, even in the absence of this compound. How can we reduce this?
Answer: High basal cAMP levels can mask the stimulatory effect of your agonist. Here are some common causes and solutions:
-
High Cell Density: Too many cells per well can lead to a high basal cAMP level.
-
Solution: Optimize the cell number by performing a cell titration experiment.
-
-
Constitutive Receptor Activity: Some cell lines may have high basal receptor activity, especially if the β2-adrenergic receptor is overexpressed.
-
Solution: Consider using a cell line with lower, more regulatable receptor expression.
-
-
Serum Components: Factors in the serum of the cell culture medium can stimulate adenylyl cyclase.
-
Solution: Serum-starve the cells for a few hours before the assay.
-
-
PDE Inhibitor Concentration: An excessively high concentration of a PDE inhibitor can elevate basal cAMP levels.
-
Solution: Titrate the PDE inhibitor to the lowest effective concentration that still provides a robust signal with a positive control.
-
Radioligand Binding Assays
Question: We are experiencing high non-specific binding (NSB) in our β2-adrenergic receptor radioligand binding assay. How can we minimize it?
Answer: High non-specific binding reduces the assay window and can lead to inaccurate determination of receptor affinity (Kd) and density (Bmax). Here are some strategies to reduce NSB:
-
Radioligand Concentration: Using too high a concentration of the radioligand can increase NSB.
-
Solution: Use a radioligand concentration at or below its Kd value for the receptor.
-
-
Hydrophobicity of Radioligand: Hydrophobic radioligands tend to exhibit higher non-specific binding to filters and plasticware.
-
Solution: If possible, choose a more hydrophilic radioligand. Including a detergent like 0.1% BSA in the assay buffer can also help.
-
-
Filter and Apparatus Binding: The radioligand may be binding to the filter paper or assay plates.
-
Solution: Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Use low-protein-binding plates.
-
-
Inadequate Washing: Insufficient washing can leave unbound radioligand on the filters.
-
Solution: Increase the number and volume of wash steps with ice-cold wash buffer.
-
-
Membrane Protein Concentration: Too much membrane protein can increase the number of non-specific binding sites.
-
Solution: Reduce the amount of membrane protein per well. A typical range is 10-50 µg, but this should be optimized for your specific receptor preparation.
-
Question: We are observing low specific binding of our radioligand to the β2-adrenergic receptor. What could be the cause?
Answer: Low specific binding can make it difficult to obtain reliable data. Here are potential reasons and solutions:
-
Low Receptor Density: The membrane preparation may have a low concentration of the β2-adrenergic receptor.
-
Solution: Use a cell line with higher receptor expression or optimize membrane preparation to enrich for the receptor.
-
-
Degraded Receptor: The receptor may have degraded during the membrane preparation process.
-
Solution: Ensure all steps of the membrane preparation are performed on ice or at 4°C, and include protease inhibitors in your buffers.
-
-
Inactive Radioligand: The radioligand may have degraded due to improper storage or handling.
-
Solution: Check the age and storage conditions of your radioligand. Purchase a fresh batch if necessary.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.
-
Solution: Ensure the incubation time is sufficient to reach equilibrium. Optimize the pH and ionic strength of the assay buffer.
-
Data Presentation
| Parameter | Assay Type | Tissue/Cell Line | Agonist | EC50 / IC50 (nM) | Reference Compound | Reference EC50 / IC50 (nM) |
| EC50 | cAMP Accumulation | Human Airway Smooth Muscle Cells | Salbutamol | 600 | Isoprenaline | 80 |
| EC50 | Tracheal Relaxation | Guinea Pig Trachea | Salbutamol | ~100 | Isoprenaline | ~10 |
| IC50 | Radioligand Binding | Membranes from cells expressing β2-AR | Salbutamol | ~500 | [3H]-CGP12177 | ~1 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
cAMP Accumulation Assay
This protocol outlines a general procedure for measuring cAMP accumulation in response to this compound stimulation in a cell-based assay.
Materials:
-
Cell line expressing the β2-adrenergic receptor (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
Positive control (e.g., Isoprenaline)
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
96- or 384-well white, opaque cell culture plates
Methodology:
-
Cell Seeding:
-
The day before the experiment, seed cells into a white, opaque 96- or 384-well plate at a pre-optimized density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound and the positive control (Isoprenaline) in assay buffer (e.g., serum-free medium or HBSS).
-
-
Assay Procedure:
-
Gently wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.
-
Add the serially diluted this compound, positive control, or vehicle to the respective wells.
-
Incubate for the pre-determined optimal stimulation time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Competition Binding Assay
This protocol describes a general method to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competition binding assay.
Materials:
-
Membrane preparation from cells expressing the β2-adrenergic receptor
-
Radioligand specific for the β2-adrenergic receptor (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)
-
This compound
-
Non-labeled competitor for non-specific binding determination (e.g., Propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and scintillation fluid
Methodology:
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of non-labeled competitor (e.g., 10 µM Propranolol).
-
Competition: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and competitor (this compound or non-labeled competitor) to the wells.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
This compound Signaling Pathway
Validation & Comparative
In Vitro Potency Showdown: Carbuterol Hydrochloride vs. Salbutamol
A Comparative Analysis for Researchers in Drug Development
In the landscape of respiratory therapeutics, beta-2 adrenergic receptor agonists remain a cornerstone for managing bronchoconstriction. Among these, Salbutamol has long been a benchmark short-acting beta-2 agonist (SABA). This guide provides a detailed in vitro comparison of the potency of Carbuterol Hydrochloride and Salbutamol, offering valuable insights for researchers and scientists engaged in the development of novel respiratory drugs.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of this compound and Salbutamol based on available experimental data. Potency is a critical measure of a drug's activity, indicating the concentration required to elicit a specific response. In the context of beta-2 adrenergic receptor agonists, this is often expressed as the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50 or pD2), where a higher pEC50/pD2 value signifies greater potency.
| Compound | Assay Type | Tissue/Cell Line | Potency Metric | Value |
| Salbutamol | Functional Assay (Relaxation) | Guinea Pig Trachea | pD2 | 7.50[1][2] |
| Functional Assay (Relaxation) | Guinea Pig Trachea | EC50 (nmol/L) | 20[3] | |
| Functional Assay (cAMP formation) | Human Airway Smooth Muscle Cells | EC50 (µM) | 0.6[4] |
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed experimental protocols typical for assessing the in vitro potency of beta-2 adrenergic receptor agonists.
Isolated Tissue Bath Assay for Guinea Pig Trachea Relaxation
This functional assay is a classical method to evaluate the bronchodilatory potential of a compound.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings. In some protocols, the epithelium may be removed to study the direct effect on the smooth muscle.
-
Mounting: The tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the tracheal rings are pre-contracted with a spasmogen, such as histamine (B1213489) or carbachol, to induce a stable, submaximal contraction.[1][2]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., Salbutamol) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Analysis: The relaxant effect of the agonist is measured as the percentage reversal of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) is determined. The pD2 value is then calculated as the negative logarithm of the EC50.[1][2]
cAMP Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells
This assay measures the activation of the beta-2 adrenergic receptor by quantifying the downstream second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Primary human airway smooth muscle cells are cultured in appropriate growth media until they reach a suitable confluence.
-
Assay Preparation: The cells are then seeded into multi-well plates and grown to near confluence. Prior to the assay, the growth medium is replaced with a serum-free medium for a period of starvation.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with various concentrations of the beta-2 adrenergic agonist (e.g., Salbutamol) for a defined period.
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of cAMP produced at each agonist concentration is determined. A concentration-response curve is generated, and the EC50 value is calculated.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: In Vitro Tracheal Relaxation Assay Workflow.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and beta2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent beta-2 sympathomimetics convert to less potent partial agonists as relaxants of guinea pig tracheae maximally contracted by carbachol. Comparison of relaxation with receptor binding and adenylate cyclase stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbuterol and Fenoterol on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent β2-adrenergic receptor agonists, Carbuterol (B194876) and Fenoterol (B1672521), focusing on their effects on bronchial smooth muscle. The information presented herein is intended to support research and development efforts in respiratory therapeutics by offering a comprehensive overview of their pharmacological properties, supported by available experimental data.
Introduction
Carbuterol and Fenoterol are both short-acting β2-adrenergic agonists (SABAs) that have been used in the management of bronchoconstriction associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. This is achieved through the activation of β2-adrenergic receptors, which triggers a cascade of intracellular signaling events. While both drugs share a common therapeutic goal, they exhibit differences in their pharmacological profiles, including potency, efficacy, and receptor binding affinity.
Quantitative Analysis of Bronchodilator Effects
Direct, head-to-head in-vitro studies providing a comprehensive quantitative comparison of Carbuterol and Fenoterol on bronchial smooth muscle are limited in the publicly available literature. However, data from various studies allow for an indirect comparison of their potencies and binding affinities.
| Parameter | Fenoterol | Carbuterol | Reference |
| Potency (pD2) | ~7.9 (guinea pig tracheal spirals, histamine-contracted) | Data not available | [1] |
| Efficacy | >90% relaxation (guinea pig tracheal spirals) | Effective bronchodilator, but specific in-vitro Emax data is limited.[2][3] | [1] |
| Receptor Binding Affinity (pKi for β2-adrenoceptor) | 6.33 ± 0.07 | Data not available | [1] |
Experimental Protocols
The following outlines a typical experimental protocol for assessing the effects of bronchodilators on isolated bronchial smooth muscle, based on methodologies described in the scientific literature.
Isolated Tracheal Chain/Ring Preparation
A common ex vivo method to study the effects of drugs on airway smooth muscle is the isolated tracheal chain or ring preparation, often using tissue from guinea pigs.[4]
1. Tissue Dissection and Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is placed in a physiological salt solution (e.g., Krebs-Henseleit solution) and cleaned of adhering connective tissue.
-
The trachea is then cut into either a continuous chain of cartilage rings or individual rings.
2. Organ Bath Setup:
-
The tracheal preparation is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
-
One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer to measure changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specific period.
3. Experimental Procedure:
-
The tracheal muscle is pre-contracted with a spasmogen, such as histamine (B1213489) or carbachol, to induce a stable contractile tone.
-
Cumulative concentrations of the agonist (Carbuterol or Fenoterol) are then added to the organ bath.
-
The resulting relaxation of the smooth muscle is recorded by the force transducer.
4. Data Analysis:
-
Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the agonist concentration.
-
From these curves, key pharmacological parameters such as the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect) are determined. The pD2 value (-log EC50) is often used to express potency.
Signaling Pathway of β2-Adrenergic Receptor Agonists
The bronchodilatory effects of Carbuterol and Fenoterol are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is illustrated below.
Caption: Signaling pathway of β2-adrenergic receptor activation.
Upon binding of an agonist like Carbuterol or Fenoterol, the β2-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme crucial for muscle contraction. The inhibition of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.
Experimental Workflow for In-Vitro Bronchodilator Assay
The following diagram illustrates the typical workflow for an in-vitro experiment designed to assess the bronchodilator properties of a compound.
Caption: Experimental workflow for in-vitro bronchodilator assay.
Conclusion
Both Carbuterol and Fenoterol are effective β2-adrenergic agonists that induce bronchodilation by relaxing airway smooth muscle. The available in-vitro data suggests that Fenoterol is a potent bronchodilator. While direct comparative in-vitro potency and binding affinity data for Carbuterol are not as readily available, clinical studies have demonstrated its efficacy in treating bronchoconstriction.[2][3] The choice between these agents in a therapeutic or research context may depend on a variety of factors, including their specific pharmacological profiles and the desired clinical or experimental outcomes. Further head-to-head in-vitro studies are warranted to provide a more definitive quantitative comparison of the effects of Carbuterol and Fenoterol on bronchial smooth muscle.
References
- 1. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative assessment of carbuterol, fenoterol and hexoprenaline in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of bronchodilator effects of carbuterol and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
Validating Carbuterol Hydrochloride Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the in vitro activity of Carbuterol Hydrochloride, a beta-2 adrenergic agonist. It outlines the key signaling pathway, presents comparative data for commonly used alternative compounds, and offers a detailed experimental protocol for quantitative assessment.
This compound is a direct-acting beta-2 adrenergic agonist designed for bronchodilation.[1] Its therapeutic effect stems from the selective stimulation of beta-2 adrenergic receptors, which are prominently expressed in the smooth muscle of the airways. While Carbuterol has been characterized as a selective beta-adrenergic bronchodilator, publicly available quantitative data, such as EC50 values from standardized cell-based assays, is limited in recent literature.[1] This guide therefore provides a comparative landscape of more extensively characterized alternative beta-2 agonists to serve as a benchmark for researchers aiming to validate the activity of Carbuterol or similar compounds.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Carbuterol, like other beta-2 adrenergic agonists, functions by binding to beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs). This binding event initiates a well-defined intracellular signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G protein (Gs). The Gs alpha subunit then dissociates and activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately resulting in the relaxation of smooth muscle tissue and bronchodilation.
Comparative Activity of Beta-2 Adrenergic Agonists
To contextualize the performance of this compound, it is essential to compare its activity with other well-established short-acting (SABA), long-acting (LABA), and ultra-long-acting (ultra-LABA) beta-2 agonists. The following table summarizes the potency (pEC50) of various agonists in inducing cAMP accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human beta-2 adrenoceptor. This standardized system allows for a direct comparison of compound potency at the molecular target. Another study provides EC50 values in cultured Human Airway Smooth Muscle (HASM) cells, offering data in a more physiologically relevant cell type.[2]
| Compound | Type | Cell Line | pEC50 (-logM) | EC50 (nM) | Reference |
| This compound | SABA | - | Not Available | Data not available in cited literature | - |
| Salbutamol (Albuterol) | SABA | CHO-β2 | 7.3 | 50.1 | [3] |
| HASM | - | 600 | [2] | ||
| Terbutaline | SABA | CHO-β2 | 6.7 | 199.5 | [3] |
| HASM | - | 2300 | [2] | ||
| Formoterol | LABA | CHO-β2 | 8.5 | 3.2 | [3] |
| Salmeterol | LABA | CHO-β2 | 7.8 | 15.8 | [3] |
| HASM | - | 1.2 | [2] | ||
| Indacaterol | Ultra-LABA | CHO-β2 | 8.6 | 2.5 | [3] |
| Olodaterol | Ultra-LABA | CHO-β2 | 8.8 | 1.6 | [3] |
| Vilanterol | Ultra-LABA | CHO-β2 | 9.8 | 0.16 | [3] |
| Isoprenaline (Isoproterenol) | Non-selective | HASM | - | 80 | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data from different studies and cell systems should be compared with caution due to variations in experimental conditions.
Experimental Protocols
Validating the activity of this compound or its alternatives requires robust and reproducible experimental methods. A cAMP accumulation assay is the gold standard for quantifying the functional response to beta-2 adrenergic receptor stimulation.
Protocol: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to agonist stimulation in a cell line expressing the beta-2 adrenergic receptor (e.g., CHO-K1 cells stably expressing human β2-AR or endogenous expression in 16-HBE cells).
Materials:
-
Cell Line: CHO-K1/β2-AR, 16-HBE, or other suitable cell line.
-
Culture Medium: Appropriate medium (e.g., F-12K for CHO-K1) with supplements (FBS, antibiotics).
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound and other agonists, prepared in appropriate serial dilutions.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density to achieve ~90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Cell Starvation (Optional): For some cell lines, replacing the culture medium with serum-free medium for 2-4 hours prior to the assay can reduce basal signaling.
-
Preparation of Reagents: Prepare serial dilutions of Carbuterol and other test agonists in stimulation buffer. Also prepare a positive control (e.g., 10 µM Isoproterenol or Forskolin) and a vehicle control (stimulation buffer only).
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared agonist dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time may require optimization.
-
-
Cell Lysis: Remove the stimulation buffer and add the cell lysis buffer as per the detection kit manufacturer's instructions. Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit. This typically involves transferring the cell lysate to the detection plate and adding assay reagents (e.g., antibody-conjugates and fluorescent tracers).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-certified reader for TR-FRET assays).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signal for each sample into cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Emax values for each compound.
-
References
- 1. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbuterol Hydrochloride and Ephedrine as Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilator efficacy of Carbuterol (B194876) Hydrochloride and Ephedrine (B3423809), supported by experimental data from a clinical study. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the relative performance and mechanisms of these two adrenergic agonists.
Executive Summary
A clinical investigation comparing Carbuterol Hydrochloride and Ephedrine Sulfate in patients with bronchial asthma demonstrated that Carbuterol is a more effective and safer bronchodilator.[1] The study revealed that a 2-mg dosage of this compound resulted in significantly greater increases in forced expiratory volume in one second (FEV1) and midmaximal expiratory flow rate compared to a 25-mg dosage of Ephedrine Sulfate.[1] Notably, no side effects were observed with Carbuterol at the administered dosage.[1]
Data Presentation
The following table summarizes the key findings on the bronchodilator effects of this compound versus Ephedrine Sulfate.
| Parameter | This compound (2 mg, three times daily) | Ephedrine Sulfate (25 mg, three times daily) | Key Findings |
| Forced Expiratory Volume in one second (FEV1) | Significantly greater mean increase over a four-hour period | Less significant mean increase compared to Carbuterol | Carbuterol showed superior efficacy in improving FEV1.[1] |
| Midmaximal Expiratory Flow Rate | Significantly greater mean increase over a four-hour period | Less significant mean increase compared to Carbuterol | Carbuterol demonstrated a greater effect on midmaximal expiratory flow rate.[1] |
| Side Effects | No side effects were noticed | Not specified in the abstract, but implied to be greater than Carbuterol | Carbuterol was found to be safer at the tested dosage.[1] |
| Long-term Response | A decrease in bronchodilator response was noticed on the tenth day | A decrease in bronchodilator response was noticed on the tenth day | Both drugs showed a reduction in response over a ten-day period.[1] |
Experimental Protocols
The comparative study was conducted as a double-blind, randomized clinical trial involving 12 patients diagnosed with bronchial asthma.[1]
Methodology:
-
Patient Cohort: 12 patients with bronchial asthma were enrolled in the study.[1]
-
Drug Administration:
-
Study Design: The study followed a double-blind, randomized protocol. The drugs were administered for ten-day periods.[1]
-
Efficacy Measurement: The bronchodilator effect was assessed by measuring the mean increases in forced expiratory volume in one second (FEV1) and midmaximal expiratory flow rate over a four-hour period after drug administration.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Carbuterol is a selective beta-2 adrenergic agonist. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on the smooth muscle cells of the airways, leading to bronchodilation.
Caption: Signaling pathway of this compound.
Signaling Pathway of Ephedrine
Ephedrine has a mixed mechanism of action, acting as both a direct and indirect sympathomimetic amine. It directly stimulates alpha and beta-adrenergic receptors and also promotes the release of norepinephrine (B1679862) from sympathetic neurons.[2][3][4]
Caption: Mixed signaling pathway of Ephedrine.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
Caption: Double-blind, crossover experimental workflow.
References
In Vitro Comparative Analysis of Carbuterol and Hexoprenaline: A Guide for Researchers
This guide provides a detailed in vitro comparison of the β2-adrenergic receptor agonists Carbuterol and Hexoprenaline, designed for researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative in vitro data for Carbuterol, the well-characterized and structurally similar β2-agonist, Salbutamol (Albuterol), is used as a proxy for comparative purposes. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of β2-Adrenergic Receptor Agonists
The following table summarizes the available in vitro data for Hexoprenaline and Salbutamol, focusing on their interaction with the β2-adrenergic receptor. This data is essential for understanding their respective affinity, potency, and efficacy.
| Parameter | Hexoprenaline | Salbutamol (Albuterol) | Reference Compound (Isoprenaline) |
| Receptor Binding Affinity | |||
| pKi | Not explicitly found, but ranked lower than Isoprenaline | 5.83 ± 0.06 | Not explicitly found in the same study |
| Functional Potency (cAMP Accumulation) | |||
| EC50 | Data not available in searched literature | 0.6 µM (600 nM) | 0.08 µM (80 nM) |
| Functional Efficacy (cAMP Accumulation) | |||
| Emax (% of Isoprenaline) | Data not available in searched literature | 19% | 100% |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the underlying mechanisms and experimental procedures, the following diagrams, generated using Graphviz (DOT language), illustrate the β2-adrenergic receptor signaling pathway and a typical in vitro experimental workflow for comparing β2-agonists.
Head-to-head comparison of Carbuterol and Clenbuterol in receptor binding
For researchers and professionals in drug development, understanding the nuanced interactions between β-adrenergic agonists and their receptors is paramount for designing selective and effective therapeutics. This guide provides a detailed comparison of Carbuterol (B194876) and Clenbuterol (B1669167), focusing on their receptor binding characteristics, supported by experimental data and methodologies.
Quantitative Receptor Binding Affinity
A direct quantitative comparison of the binding affinities of Carbuterol and Clenbuterol for β-adrenergic receptors is challenging due to the limited availability of publicly accessible, head-to-head binding assay data for Carbuterol. However, based on available literature, a comparative profile can be constructed.
Clenbuterol is well-characterized as a high-affinity partial agonist for both β1 and β2-adrenergic receptors, with a notable selectivity for the β2 subtype.[1] In contrast, Carbuterol is described as a β2-adrenergic bronchodilator with selectivity for bronchial smooth muscle over cardiac tissues, suggesting a weaker interaction with β1 receptors.[2]
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Reference Tissue/System |
| Clenbuterol | β1-adrenoceptor | 38 nM | Rat atria |
| β2-adrenoceptor | 6.3 nM | Rat jugular vein | |
| Carbuterol | β1-adrenoceptor | Data not available; described as having relatively weak stimulant activity.[2] | Anesthetized open-chest dogs[2] |
| β2-adrenoceptor | Data not available; characterized as a selective β2-adrenergic agonist.[2] | Various species, including man[2] |
Note: The affinity of a ligand for its receptor is typically expressed by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for compounds like Carbuterol and Clenbuterol is commonly achieved through competitive radioligand binding assays. This technique measures the ability of a non-radiolabeled compound (the "competitor," e.g., Carbuterol or Clenbuterol) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Steps:
-
Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol for β-adrenergic receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (Carbuterol or Clenbuterol) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 37°C).
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Molecular Interactions
Upon binding to β2-adrenergic receptors, both Carbuterol and Clenbuterol, as agonists, are expected to initiate a similar downstream signaling cascade. This pathway is crucial for their therapeutic effects, such as bronchodilation.
The binding of a β2-agonist induces a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.
Experimental Workflow: Competitive Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is a systematic process designed to ensure accurate and reproducible results.
References
A Comparative Guide to Validated Analytical Methods for Carbuterol Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Carbuterol Hydrochloride, a beta-2 adrenergic agonist used in pharmaceuticals. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, including their experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for analyzing complex matrices such as human serum and pharmaceutical formulations.
Performance Data
| Parameter | HPLC Method 1[1][2] | HPLC Method 2[3] | HPLC Method 3[4] |
| Stationary Phase | C18 Column | Waters Cosmosil 5C18-MS (2.0 x 150 mm) | Cellulose-based polysaccharide chiral stationary phase (OJ-RH) |
| Mobile Phase | Acetonitrile (B52724) and ion-pair buffer (32:68; v/v) | 0.05 M NaH2PO4 (pH 3.0)/acetonitrile (80/20, v/v) | Acetonitrile: 0.3M sodium perchlorate (B79767) (16:84, v/v) |
| Flow Rate | 1.5 mL/min[1][2] | 0.2 mL/min[3] | 0.9 mL/min[4] |
| Detection Wavelength | 244 nm[1][2] | 212 nm[3] | 247 nm[4] |
| Linearity Range | 40–50000 ng/mL[1] | 0.0002–0.001 µg/mL[3] | 0.5–50 µg/ml for each enantiomer[4] |
| Limit of Detection (LOD) | 3.78 ng/mL[1][2] | 0.0001 ppm[3] | 0.1 µg/ml[4] |
| Accuracy (% Recovery) | - | 80.9–90.6 %[3] | 97–103 % (pharmaceuticals), 93-102% (plasma)[4] |
| Precision (%RSD) | - | - | Within-run: 1.59-3.15%, Between-run: 2.31-4.50%[4] |
Experimental Protocol: HPLC Method 1[1][2]
-
Preparation of Mobile Phase: An ion-pair buffer is prepared with 0.02 M octane (B31449) sulfonic acid sodium salt and 0.02 M acetic acid. The pH is adjusted to 3.8 with 0.1 M NaOH. The final mobile phase consists of a mixture of acetonitrile and the ion-pair buffer in a 32:68 (v/v) ratio. The mobile phase is filtered and sonicated before use.
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving 10 mg in 10 mL of the mobile phase. Standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 40 to 50000 ng/mL. Ephedrine HCl is used as an internal standard.
-
Chromatographic Conditions: A C18 column is used for separation. The mobile phase is pumped at a flow rate of 1.5 mL/min. Detection is performed using a UV detector at a wavelength of 244 nm.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the drug to that of the internal standard against the concentration of this compound.
HPLC Experimental Workflow for Carbuterol HCl Quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler, more rapid, and economical method for the quantification of this compound in bulk and pharmaceutical formulations.
Performance Data
| Parameter | UV-Vis Spectrophotometry Method[5] |
| Solvent | Water |
| Detection Wavelength (λmax) | 242 nm |
| Linearity Range | 10-50 μg/ml |
| Correlation Coefficient (R²) | 0.9987 |
| Accuracy (% Recovery) | 98-100% |
Experimental Protocol: UV-Vis Spectrophotometry[5]
-
Solvent Selection: Distilled water is used as the solvent.
-
Standard Solution Preparation: A stock solution of this compound is prepared in water. Working standard solutions are prepared by diluting the stock solution to concentrations within the range of 10-50 μg/ml.
-
Wavelength Determination: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution in the UV region. For this compound in water, the λmax is found to be 242 nm.
-
Quantification: The absorbance of the sample solutions is measured at 242 nm against a water blank. A calibration curve is prepared by plotting absorbance versus concentration, and the concentration of the unknown sample is determined from this curve.
UV-Vis Spectrophotometry Workflow.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable technique for the quantification of this compound, particularly for residue analysis in biological matrices like urine and animal tissues.
Performance Data
| Parameter | HPTLC Method[6] |
| Stationary Phase | Silica (B1680970) gel 60 plates |
| Mobile Phase | Not specified in detail |
| Detection | Post-column reaction with modified Ehrlich's TLC spray reagent |
| Limit of Detection (LOD) | 0.25 µg/L (urine), 0.5 µg/kg (tissues) |
| Accuracy (% Recovery) | 85-90% (urine), 70-74% (tissues) |
Experimental Protocol: HPTLC[6]
-
Sample Preparation: The sample containing this compound is extracted. For tissues, this involves enzymatic digestion, purification on Chem Elut columns under alkaline conditions, and extraction with 0.01 mol/l HCl.
-
Chromatographic Development: The extracted sample is applied to a silica gel 60 HPTLC plate. The plate is then developed in a suitable mobile phase.
-
Visualization and Quantification: After development, the plate is sprayed with a modified Ehrlich's TLC spray reagent to visualize the this compound spots. Quantification is performed by densitometry.
HPTLC Experimental Workflow for Carbuterol HCl Quantification.
Method Comparison Summary
| Feature | HPLC | UV-Vis Spectrophotometry | HPTLC |
| Selectivity | High | Low to Moderate | Moderate to High |
| Sensitivity | Very High | Moderate | High |
| Speed | Moderate | Fast | Moderate |
| Cost | High | Low | Moderate |
| Complexity | High | Low | Moderate |
| Typical Application | Pharmaceutical analysis, bioanalysis | Routine quality control of bulk drug and simple formulations | Residue analysis in complex matrices |
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The specific performance of each method may vary depending on the experimental conditions, instrumentation, and sample matrix. Method validation is crucial before routine use.
References
A Comparative Analysis of Carbuterol Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the enantiomers of Carbuterol (B194876) Hydrochloride, a beta-2 adrenergic receptor agonist. While direct quantitative comparisons for Carbuterol enantiomers are not extensively available in published literature, this document summarizes the known qualitative information and utilizes comparative data from the well-studied beta-2 agonist, Albuterol (Salbutamol), to illustrate the expected stereochemical differences in receptor interaction and functional activity.
Introduction to Stereoisomerism in Beta-2 Adrenergic Agonists
Carbuterol Hydrochloride, like many beta-2 adrenergic agonists, is a chiral molecule and exists as two enantiomers, the R- and S-forms. These stereoisomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and toxicological profiles. The therapeutic activity of racemic mixtures of beta-2 agonists often resides primarily in one of the enantiomers, while the other may be less active or even contribute to adverse effects. For Carbuterol, it has been established that the pharmacological activity of the racemate resides predominantly in the l-enantiomer (B50610) (levo-enantiomer)[1].
Comparative Pharmacodynamics
This section details the differences in receptor binding affinity and functional activity between the enantiomers. Due to the limited availability of specific quantitative data for Carbuterol enantiomers, data for Albuterol is presented as a surrogate to exemplify the typical stereoselectivity observed with beta-2 adrenergic agonists.
Receptor Binding Affinity
The binding affinity of a drug for its receptor is a key determinant of its potency. This is typically quantified using the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. In radioligand binding assays, the R-enantiomer of beta-2 agonists generally displays a significantly higher affinity for the beta-2 adrenergic receptor than the S-enantiomer.
Table 1: Comparison of Beta-2 Adrenergic Receptor Binding Affinity (Illustrative Data for Albuterol)
| Enantiomer | Receptor Binding Affinity (Ki) | Reference |
| R-Albuterol | Significantly higher affinity | [2] |
| S-Albuterol | Significantly lower affinity | [2] |
Functional Activity: cAMP Accumulation
Activation of the beta-2 adrenergic receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The potency of an agonist in eliciting this response is measured by its half-maximal effective concentration (EC50), where a lower EC50 value indicates greater potency. The R-enantiomer of beta-2 agonists is substantially more potent in stimulating cAMP production compared to the S-enantiomer.
Table 2: Comparison of Functional Activity - cAMP Accumulation (Illustrative Data for Albuterol)
| Enantiomer | Functional Potency (EC50) for cAMP Accumulation | Reference |
| R-Albuterol | Significantly more potent (lower EC50) | [3] |
| S-Albuterol | Significantly less potent (higher EC50) | [3] |
Signaling Pathway and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Carbuterol exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.
Figure 1. Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of the Carbuterol enantiomers for the beta-2 adrenergic receptor.
Figure 2. Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
This workflow illustrates the steps involved in a functional assay to measure the potency (EC50) of Carbuterol enantiomers in stimulating intracellular cAMP production.
Figure 3. cAMP Accumulation Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of R- and S-Carbuterol for the beta-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Non-labeled Carbuterol enantiomers (R- and S-isomers).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled Carbuterol enantiomer (the "competitor").
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of R- and S-Carbuterol in stimulating cAMP production.
Materials:
-
A cell line expressing the human beta-2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Carbuterol enantiomers (R- and S-isomers).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer (if required by the kit).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the Carbuterol enantiomers to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the detection kit's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the Carbuterol enantiomer. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
The pharmacological activity of this compound resides primarily in its l-enantiomer[1]. While specific quantitative data directly comparing the R- and S-enantiomers of Carbuterol are scarce, the principles of stereoselectivity at the beta-2 adrenergic receptor are well-established through studies of other agonists like Albuterol[2][3]. It is expected that the R-enantiomer of Carbuterol possesses significantly higher binding affinity and functional potency at the beta-2 adrenergic receptor compared to the S-enantiomer. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these differences. A thorough understanding of the distinct pharmacological profiles of each enantiomer is crucial for the development of more effective and safer therapeutics targeting the beta-2 adrenergic receptor.
References
- 1. Characterization of the adrenergic activity of carbuterol (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Carbuterol Hydrochloride
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Carbuterol Hydrochloride, a short-acting β2 adrenoreceptor agonist.[1] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is compiled from general pharmaceutical waste guidelines and safety data for related compounds, in the absence of a specific Safety Data Sheet for this compound. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Splash goggles or safety glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory | Dust mask or respirator (if handling powder) |
| Protective Clothing | Laboratory coat |
Table 1: Personal Protective Equipment for Handling this compound.
In the event of a spill, immediately contain the material. For a small spill of solid this compound, use appropriate tools to place the spilled material into a designated waste disposal container. For larger spills, prevent the material from entering sewers or confined areas and contact your EHS department for assistance with disposal.[2]
II. Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Initial Assessment: Treat this compound as a potentially hazardous chemical waste. This is a precautionary measure due to the lack of specific EPA listing information.
-
Consult EHS: Your institution's EHS department is the ultimate authority for classifying chemical waste. Provide them with all available information on this compound to obtain a definitive waste determination.
-
-
Segregation and Containment:
-
Dedicated Waste Container: Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date accumulation started.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Disposal of Pure and Unused this compound:
-
Pure, unused this compound should be disposed of as hazardous chemical waste.
-
Do not discard down the drain or in regular trash. Improper disposal can lead to environmental contamination.
-
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Labware: Glassware and plasticware contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol), and the rinsate collected as hazardous waste. The cleaned labware can then be disposed of according to standard laboratory procedures.
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container.
-
-
Arranging for Pickup and Disposal:
-
Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
III. Experimental Protocols Cited
The disposal procedures outlined are based on established best practices for the management of pharmaceutical waste in a laboratory setting. The core principles are derived from regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This guide is intended to provide essential, immediate safety and logistical information. Always prioritize your institution's specific guidelines and consult with your EHS department to ensure full compliance and safety.
References
Safeguarding Your Research: A Guide to Handling Carbuterol Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Carbuterol Hydrochloride (CAS No. 34866-46-1). Given the limited detailed public safety data on this specific compound, the following guidelines are based on the available Material Safety Data Sheet (MSDS) and augmented with best practices for handling potent beta-2 adrenergic agonists.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Disposable Gown- Two pairs of chemotherapy-grade gloves |
| Weighing and Aliquoting (in a ventilated enclosure) | - Disposable Gown- Two pairs of chemotherapy-grade gloves- N95 or higher respirator- Goggles |
| Solution Preparation | - Disposable Gown- Two pairs of chemotherapy-grade gloves- Goggles or face shield |
| Administering to cell cultures or animals | - Disposable Gown- Two pairs of chemotherapy-grade gloves- Goggles |
| Spill Cleanup | - Disposable Gown or Coveralls- Two pairs of chemotherapy-grade gloves- N95 or higher respirator- Goggles or face shield- Shoe covers |
| Waste Disposal | - Disposable Gown- Two pairs of chemotherapy-grade gloves- Goggles |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring personnel safety and preventing contamination.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be kept tightly closed.
2.2. Preparation and Handling
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a ventilated balance enclosure.
-
Personal Hygiene: After handling, wash hands and face thoroughly.[3] Contaminated clothing should be removed and laundered before reuse.[4]
2.3. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use appropriate tools to carefully sweep up the solid material and place it in a designated waste container. For larger spills, prevent the powder from becoming airborne.
-
Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a thorough wash with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: All contaminated materials, including gloves, gowns, and labware, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations.[3][4] Do not dispose of with household garbage or allow the product to reach the sewage system.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety measures outlined in this document and be readily accessible to all personnel working with this compound.
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
